Glyoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyiminoethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFIVQEAFAURQ-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-13-6, 557-30-2 | |
| Record name | Glyoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedial, 1,2-dioxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyoxal dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYOXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V1SG0J9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Glyoxime and Its Derivatives
Foundational Synthetic Pathways to Glyoxime (B48743)
The primary and most established method for synthesizing this compound involves the condensation reaction between glyoxal (B1671930) and a hydroxylamine (B1172632) species. sciencemadness.org This reaction is typically carried out in an aqueous medium. The fundamental transformation consists of the reaction of two equivalents of hydroxylamine with one equivalent of glyoxal, resulting in the formation of the dioxime.
The most common source of hydroxylamine for this synthesis is its hydrochloride salt (hydroxylamine hydrochloride). sciencemadness.orgosti.govtandfonline.com To liberate the free hydroxylamine base required for the reaction, a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to the reaction mixture. sciencemadness.orgyoutube.com The reaction is generally performed in a slightly acidic to neutral solution. sciencemadness.org
An alternative approach utilizes hydroxylamine sulfate (B86663). google.com One method involves reacting an aqueous solution of glyoxal directly with hydroxylamine sulfate, which can proceed without the need for neutralization by an alkali. google.com This direct use of the sulfate salt presents a variation on the more common hydrochloride/base system. google.com
Significant efforts have been made to refine the synthesis of this compound to improve yield, purity, and safety. A critical parameter is temperature control. The reaction to generate free hydroxylamine from its salt and a base is exothermic, and the subsequent condensation with glyoxal also generates heat. tandfonline.comyoutube.com It is recommended to maintain the reaction temperature below 10°C, and ideally at 0°C, using an ice-water bath. sciencemadness.orgtandfonline.com This prevents the potential for runaway reactions and minimizes the decomposition of the heat-sensitive free hydroxylamine. tandfonline.com
Procedural refinements often involve the controlled, slow addition of reactants. For instance, hydroxylamine hydrochloride is added gradually to a cooled aqueous base solution, followed by the dropwise addition of the 40% aqueous glyoxal solution. sciencemadness.orgtandfonline.com After the addition is complete, the mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion. sciencemadness.org The this compound product, being poorly soluble in the cold aqueous salt solution, precipitates and can be isolated by filtration. sciencemadness.orgosti.gov
One notable optimization involves reacting an aqueous glyoxal solution with hydroxylamine sulfate without prior neutralization. google.com This method is reported to achieve a this compound yield of 99% or more in an aqueous suspension, simplifying the process by eliminating the need for an alkali and the subsequent filtration of byproduct salts before further reactions. google.com A reinvestigation of the hydroxylamine hydrochloride and sodium hydroxide method, with careful control over reactant addition rates and temperature, has demonstrated the ability to achieve yields as high as 96% with purity greater than 98%. tandfonline.com
Table 1: Comparison of Synthetic Procedures for this compound
| Hydroxylamine Species | Base | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Hydroxylamine Hydrochloride | Sodium Hydroxide | Temperature maintained below 10°C; slow addition of reactants. | 86% (crude) | sciencemadness.org |
| Hydroxylamine Hydrochloride | Sodium Hydroxide | Optimized slow addition at 0°C, followed by stirring at room temp. | 96% | tandfonline.com |
| Hydroxylamine Sulfate | None (Direct Reaction) | Stirring at 35-45°C for 30 minutes. | >99% (in suspension) | google.com |
Synthesis of Halogenated this compound Derivatives
Dichlorothis compound (B20624) is a significant derivative, typically synthesized by the chlorination of this compound. tandfonline.comgoogleapis.com Various chlorinating agents and protocols have been developed to achieve this transformation safely and with high yield.
Historically, elemental chlorine gas has been used. This method involves bubbling chlorine gas through a solution of this compound in a suitable solvent, such as 10% hydrochloric acid or 95% ethanol (B145695) at low temperatures (-20°C to 0°C). googleapis.comgoogle.com While effective, with yields reported from 77-97% under optimal conditions, the use of highly toxic and difficult-to-handle chlorine gas is a major drawback. googleapis.comacs.org
To circumvent the hazards of chlorine gas, alternative chlorination reagents have been employed. N-chlorosuccinimide (NCS) has emerged as a safer alternative. tandfonline.comacs.org The reaction is typically performed by treating a solution of this compound in dimethylformamide (DMF) with NCS at 0°C, which, after workup, can produce dichlorothis compound in good yield (75%). acs.org
Another chlorine-free method involves the in situ generation of the chlorinating agent. One such protocol uses potassium monoperoxysulfate (commercially known as Oxone) to oxidize a chloride source, such as concentrated hydrochloric acid. tandfonline.comgoogle.comgoogle.com In a typical procedure, this compound is dissolved in a mixture of DMF and hydrochloric acid, and Oxone is added, allowing the reaction to proceed at room temperature to yield dichlorothis compound with purities over 99% and yields of 90% or higher. google.comgoogle.com Sodium hypochlorite (B82951) has also been used to chlorinate an aqueous suspension of this compound. google.com
Table 2: Selected Protocols for Dichlorothis compound Synthesis
| Chlorinating Agent | Solvent/Medium | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Chlorine Gas (Cl₂) | 95% Ethanol | -20°C | 77-97% | googleapis.com |
| N-chlorosuccinimide (NCS) | DMF | 0°C to room temp. | 75% | acs.org |
| Oxone / HCl | DMF | Room Temperature | 90% | google.com |
| Sodium Hypochlorite | Aqueous Suspension | Not specified | 76% | google.com |
The synthesis of halogenated analogs extends beyond chlorination. Bromodimethylthis compound, for example, is synthesized via a two-step reaction sequence. olemiss.edu The process begins with the bromination of a precursor, diacetylmonoxime. olemiss.edu In this step, diacetylmonoxime is dissolved in methanol, cooled to 0°C, and reacted with liquid bromine. olemiss.edu This reaction yields bromodimethylglyoxalmonoxime. olemiss.edu Following its formation, this intermediate is then reacted with hydroxylammonium chloride to form the final product, bromodimethylthis compound. olemiss.edu
Challenges in this synthesis include the potential for polymerization and issues with product solubility, which can complicate isolation and purification. olemiss.edu In one optimized procedure, reacting 19.7 mmol of diacetylmonoxime with 20.27 mmol of bromine in methanol, followed by a workup involving washing with water, resulted in a 47.8% yield of bromodimethylglyoxalmonoxime. olemiss.edu
The introduction of halogen atoms onto the this compound scaffold is a strategic choice to modify the ligand's chemical and physical properties for specific applications. Halogenated glyoximes serve as effective suppressants in the field of electrochemical deposition. olemiss.edu
In processes like cobalt deposition for interconnects, this compound-based ligands form stable chelate complexes with Co²⁺ ions in the solution. olemiss.edu This complexation interferes with the reduction of cobalt ions to cobalt metal, effectively suppressing deposition. olemiss.edu By halogenating the this compound ligand, its electronic properties are altered, which can enhance these suppression effects. olemiss.edu
Furthermore, the study of alpha-halogenated glyoximes provides a valuable tool for understanding the mechanisms of impurity incorporation of organic additives into metal films during electrodeposition. olemiss.edu The presence and type of halogen can influence the stability of the metal-ligand complex and its behavior at the electrode surface, offering insights that are crucial for improving the reliability and efficiency of electronic components. olemiss.edu
Directed Synthesis of Substituted and Functionalized this compound Ligands
The directed synthesis of this compound-based ligands allows for the fine-tuning of their chemical and physical properties by introducing specific substituents and functional groups. These advanced synthetic methodologies enable the creation of tailored molecules for various applications, from coordination chemistry to materials science. The strategies often focus on building upon the core vic-dioxime structure, incorporating moieties that can modulate electronic effects, solubility, and binding capabilities.
Preparation of Diaminothis compound (B1384161) through Optimized Synthetic Routes
Diaminothis compound (DAG) is a crucial precursor for the synthesis of various energetic materials and heterocyclic compounds. Historically, its preparation has been associated with significant challenges, including low yields and hazardous reaction conditions.
To overcome these limitations, optimized and safer synthetic routes have been developed. A significantly improved procedure involves the dropwise addition of an aqueous glyoxal solution (40 wt%) to a preheated (95 °C) excess of aqueous hydroxylamine solution (50 wt%, 10 equivalents). nih.govmdpi.comorgsyn.org The mixture is heated for an extended period (72-96 hours), after which it is cooled to induce crystallization. nih.govmdpi.com This modern, all-aqueous method consistently produces pure diaminothis compound in high yields of 77–80% without the need for recrystallization or treatment with decolorizing carbon. nih.govmdpi.com Crucially, this updated process minimizes the exothermic nature of the reaction, enhancing its safety profile for larger-scale synthesis. nih.govmdpi.com A similar modified one-pot synthesis, which focused on increasing the stoichiometric ratio of hydroxylamine hydrochloride while reducing the solvent volume, also achieved significantly improved yields of up to 71%. arpgweb.com
Table 1: Comparison of Synthetic Routes to Diaminothis compound (DAG)
| Method | Starting Materials | Key Conditions | Yield | Safety & Purity Issues | Citation(s) |
| Classic Two-Step | Glyoxal, Hydroxylammonium Chloride, NaOH | Stepwise reaction with intermediate isolation | ~44% | Requires recrystallization. | nih.gov |
| Classic One-Pot | Glyoxal, Hydroxylammonium Chloride (4 eq.), NaOH (4 eq.) | 95 °C for several hours | <40% | Prone to thermal runaway; requires decolorizing carbon. | nih.govmdpi.com |
| Optimized One-Pot | Glyoxal (40%), Aqueous Hydroxylamine (50%, 10 eq.) | 95 °C for 72-96 hours | 77–80% | Minimized exotherm; high purity without recrystallization. | nih.govmdpi.comorgsyn.org |
| Modified One-Pot | Glyoxal, Hydroxylamine Hydrochloride, NaOH | Increased reactant ratio, reduced solvent | 69–71% | High yield, low cost, uses commercially available reagents. | arpgweb.com |
N-Alkyl and N-Aryl Substituted this compound Derivatives
The introduction of alkyl and aryl groups directly onto the nitrogen atoms of the this compound structure is a key strategy for modifying the ligand's steric and electronic properties. The primary synthetic route to achieve this involves the reaction of a precursor like dichlorothis compound with an appropriate amine. This nucleophilic substitution reaction replaces the chlorine atoms with the desired N-alkyl or N-aryl moieties.
A clear example of this methodology is the synthesis of N-aryl substituted glyoximes. The reaction of dichlorothis compound with aromatic amines such as p-aminotoluene in ethanol leads to the formation of the corresponding N,N'-diaryl-substituted this compound. researchgate.net This approach provides a straightforward pathway to symmetrically substituted derivatives.
For unsymmetrical derivatives or those with more complex substituents, a mono-chloro vic-dioxime precursor is often employed. For instance, anti-chlorophenylthis compound can be reacted with an N-alkylated amine like N-benzylpiperazine to yield an N-substituted product, in this case, a piperazine-functionalized this compound which incorporates both aryl and alkyl features. nih.gov This method allows for the directed synthesis of highly functionalized and unsymmetrical vic-dioxime ligands.
Synthesis of Vicinal Dioximes Incorporating Heterocyclic Moieties
The incorporation of heterocyclic rings into the structure of vicinal dioximes creates ligands with enhanced coordination capabilities and potential for novel applications. The synthetic strategy generally involves using a this compound-based precursor, such as dichlorothis compound or a monochloro-derivative, and reacting it with a nucleophilic heterocyclic compound.
Piperazine (B1678402) and its derivatives are important pharmacophores that can be integrated into a vic-dioxime framework to create multifunctional ligands. The synthesis of these compounds typically proceeds via the reaction of a chloro-substituted this compound with an N-substituted piperazine.
Two primary approaches have been demonstrated:
Symmetrical Substitution: N,N′-bis(4-benzylpiperazine-1-yl) this compound (L²H₂) is synthesized by reacting dichlorothis compound with two equivalents of N-benzylpiperazine in ethanol at room temperature. arpgweb.comcapes.gov.br
Unsymmetrical Substitution: N-(4-benzylpiperazine-1-yl) p-tolylthis compound (L¹H₂) is prepared by reacting p-tolyl-monochlorothis compound with one equivalent of N-benzylpiperazine. arpgweb.comcapes.gov.br
These reactions are typically carried out in ethanol and proceed efficiently at room temperature over several hours. arpgweb.comcapes.gov.br The resulting ligands combine the chelating ability of the dioxime group with the functional handles provided by the piperazine moiety.
Table 2: Examples of Piperazine-Functionalized this compound Synthesis
| Product Name | This compound Precursor | Heterocyclic Reactant | Solvent | Citation(s) |
| N,N′-bis(4-benzylpiperazine-1-yl) this compound | Dichlorothis compound | N-benzylpiperazine | Ethanol | arpgweb.comcapes.gov.br |
| N-(4-benzylpiperazine-1-yl) p-tolylthis compound | p-tolyl-monochlorothis compound | N-benzylpiperazine | Ethanol | arpgweb.comcapes.gov.br |
| anti-1-(4-benzylpiperazine-1-yl) phenylthis compound | anti-chlorophenylthis compound | N-benzylpiperazine | - | nih.gov |
The synthesis of hybrid ligands containing both benzimidazole (B57391) and vic-dioxime functionalities can be achieved by combining established synthetic protocols for each moiety. Benzimidazole rings are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde, often catalyzed by acid.
A plausible and directed synthetic strategy for a benzimidazole-oxime hybrid would involve a multi-step process:
Synthesis of a Functionalized this compound: A this compound derivative bearing a reactive functional group, such as an aldehyde, is first prepared.
Condensation Reaction: This aldehyde-functionalized this compound is then reacted with an o-phenylenediamine derivative. The condensation reaction forms the imidazole (B134444) ring, fusing it to the benzene (B151609) ring of the diamine and creating the final benzimidazole-oxime hybrid structure.
This modular approach allows for the introduction of various substituents on both the benzimidazole and this compound portions of the molecule, enabling the creation of a diverse library of hybrid ligands.
The incorporation of an oxolane (tetrahydrofuran) ring into a dioxime structure has been demonstrated through the reaction of an amine-functionalized oxolane derivative with a suitable this compound precursor. Specifically, a novel dioxime, l,2-dihydroxyimino-3,7-di-aza-9,10-O-cyclohexylidene decane, which contains a protected oxolane group, was synthesized.
The synthesis was achieved by reacting anti-chlorothis compound with l,2-O-cyclohexylidene-4-aza-7-amino heptane. This reaction follows the general and effective nucleophilic substitution pathway, where the amino group of the oxolane-containing molecule displaces the chlorine atom on the anti-chlorothis compound to form a new C-N bond, thereby tethering the heterocyclic oxolane motif to the dioxime ligand.
Rational Design Principles for this compound Ligand Construction for Tailored Coordination
The design of this compound-based ligands for specific coordination applications hinges on fundamental principles of coordination chemistry, where the electronic and steric properties of the ligand are systematically modified to achieve a desired outcome with a target metal ion. worktribe.com The vic-dioxime arrangement of this compound provides a pre-organized N,N-donor set ideal for chelating transition metals, but the true tailorability comes from the substituents attached to the carbon backbone. byjus.comresearchgate.net The rational design process involves a careful consideration of how these modifications will influence the ligand's solubility, the stability of the resulting metal complex, its geometry, and its electronic properties.
Key principles in the rational design of this compound ligands include:
Steric Hindrance: The size and bulkiness of substituents on the this compound backbone play a critical role in determining the coordination geometry and the stability of the metal complex. For instance, introducing bulky groups can prevent the formation of otherwise preferred geometries or can create specific coordination pockets. This is a crucial factor when designing ligands intended to be selective for a particular metal ion based on its preferred coordination number and geometry.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups directly alters the electron density on the nitrogen donor atoms of the oxime groups. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to the formation of more stable complexes with metal ions. Conversely, electron-withdrawing groups can decrease the stability of the complex but can be used to fine-tune the redox properties of the resulting metalligand system.
Functionalization for Enhanced Coordination: Beyond simple steric and electronic tuning, the this compound backbone can be functionalized with additional donor groups to increase the ligand's denticity or to introduce specific functionalities. For example, attaching pyridyl, amino, or thioether moieties can create ligands that are no longer just bidentate but can act as tri- or tetradentate ligands, leading to complexes with different structures and stabilities. researchgate.net The reaction of anti-chlorothis compound with secondary amines like morpholine (B109124) and piperidine, or with 1,2-O-cyclohexylidene-4-aza-7-amino heptane, yields novel dioximes capable of forming stable complexes with Co(II), Ni(II), and Cu(II). researchgate.nettandfonline.com These modifications demonstrate a clear design strategy: extending the ligand framework to incorporate more donor atoms allows for the formation of polynuclear or more intricately structured mononuclear complexes. researchgate.net
The table below illustrates how different functional groups incorporated into the this compound framework lead to ligands with tailored coordination properties for various transition metals.
| This compound Derivative | Substituent/Functional Group | Target Metal(s) | Resulting Complex Characteristics | Reference(s) |
| N-(2-Methylpyridyl)aminothis compound | 2-Methylpyridylamino | Ni(II), Cu(II), Cd(II), Zn(II) | Forms a planar Ni(II) complex. The pyridyl nitrogen participates in coordination in the Cu(II) complex. A binuclear complex is formed with Cd(II). | researchgate.net |
| Morpholinethis compound | Morpholine | Co(II), Ni(II), Cu(II) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio. Ni(II) complexes are diamagnetic and square-planar. | researchgate.net |
| Piperidinethis compound | Piperidine | Co(II), Ni(II), Cu(II) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio. | researchgate.net |
| l,2-dihydroxyimino-3,7-di-aza-9,10-O-cyclohexylidene decane | 1,3-oxolane and cyclohexylidene groups | Ni(II), Co(II), Cu(II), UO₂(VI) | Forms mononuclear complexes with a 1:2 metal-to-ligand ratio for Ni(II), Co(II), and Cu(II). | tandfonline.com |
The ultimate goal of this rational design approach is to move beyond serendipity and create ligands with predictable and controlled coordination behavior. nih.govnih.gov By systematically applying these principles, chemists can synthesize this compound derivatives that are highly selective for a specific metal, stabilize a particular oxidation state, or impart desired physical properties (like solubility or spectroscopic signatures) to the final coordination complex.
Sustainable and Green Chemical Approaches in this compound Synthesis
In line with the 12 principles of green chemistry, modern synthetic methods are increasingly focused on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comresearchgate.netstrath.ac.uk The synthesis of this compound and its derivatives is an area where such sustainable and green approaches are being successfully applied. researchgate.net
One of the primary goals of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov A significant advancement in this area is the development of solvent-free, or mechanochemical, synthesis methods. For oximes, a rapid and efficient method involves simply grinding carbonyl compounds with hydroxylamine in the presence of a catalyst like Bismuth(III) oxide (Bi₂O₃) at room temperature. researchgate.net This "grindstone chemistry" approach is not only environmentally benign due to the absence of solvent but also offers advantages like short reaction times and high yields. researchgate.net Mechanochemical synthesis, driven by ball milling or compressive forces, represents a powerful, solvent-free technique for producing complex organic molecules and is a promising green route for this compound production. rsc.orgnih.govbeilstein-journals.org
Another key principle of green chemistry is the use of safer reagents to avoid the handling and generation of toxic materials. mdpi.com The synthesis of dichlorothis compound, an important intermediate, has traditionally used elemental chlorine gas, which is highly toxic and difficult to handle safely in a laboratory setting. figshare.comresearchgate.net A greener alternative has been developed that replaces chlorine gas with N-chlorosuccinimide (NCS) as the chlorinating agent. figshare.comresearchgate.net This method provides comparable yields and high purity while significantly improving the safety profile of the synthesis. figshare.comresearchgate.net
Improving atom economy and process efficiency is also a central theme. A patented method for producing this compound reacts an aqueous solution of glyoxal with hydroxylamine sulfate without the need for neutralization with an alkali. google.com This approach avoids the formation of inorganic salt byproducts, which simplifies purification and reduces waste. The resulting this compound aqueous suspension can be used directly in a subsequent step to produce dichlorothis compound, creating a more streamlined and efficient process. google.com Looking forward, the sourcing of precursors from renewable feedstocks, such as the derivation of glyoxal from biomass-derived glucose, represents a future frontier for the sustainable synthesis of this compound. mdpi.com
The following table summarizes various green and sustainable methods applicable to the synthesis of this compound and related compounds.
| Method | Green Principle(s) Applied | Reactants | Conditions | Advantages | Reference(s) |
| Grindstone Chemistry | Solvent-free synthesis, Energy efficiency | Carbonyl compounds, Hydroxylamine, Bi₂O₃ | Grinding at room temperature | Rapid, high yields, environmentally friendly, no solvent waste. | researchgate.net |
| Safer Chlorination | Use of safer reagents | This compound, N-chlorosuccinimide (NCS) | DMF solvent, Lithium chloride workup | Avoids use of highly toxic chlorine gas, comparable yields to traditional method. | figshare.comresearchgate.net |
| No-Neutralization Synthesis | Atom economy, Waste prevention | Glyoxal, Hydroxylamine sulfate | Aqueous solution, 35-45°C, no alkali neutralization | High yield (>99%), eliminates salt byproduct, simplifies process. | google.com |
| Mechanochemistry | Solvent-free synthesis, Energy efficiency | General (e.g., Glycine) | Ball milling or compressive shear | Reduces or eliminates solvent use, can proceed at room temperature. | rsc.orgnih.govbeilstein-journals.org |
By embracing these green chemistry principles, the synthesis of this compound and its valuable derivatives can be conducted in a manner that is safer, more efficient, and more environmentally sustainable. researchgate.netresearchgate.net
Coordination Chemistry of Glyoxime and Its Metal Complexes
Glyoxime (B48743) as a Ligand in Transition Metal Complexation
This compound and its derivatives, known as vic-dioximes, are renowned for their role as chelating agents in coordination chemistry. nih.gov These compounds form stable complexes with a variety of transition metal ions. wikipedia.org The most prominent member of this class, dimethylthis compound (B607122) (DMG), serves as a quintessential example of their coordination behavior, particularly in its well-documented reactions with nickel and palladium. geeksforgeeks.org
Bidentate Chelation Mechanisms via Nitrogen Donor Atoms
This compound acts as a bidentate ligand, meaning it binds to a central metal ion through two separate donor atoms simultaneously. vedantu.compurdue.edu In this compound and its derivatives, the two donor sites are the nitrogen atoms of the oxime groups. byjus.comvedantu.com This dual coordination allows the ligand to "grab" the metal ion in two places, a process known as chelation. purdue.edu The geometry of the this compound molecule is such that the two nitrogen atoms can readily coordinate to the same metal center, forming a stable ring structure. jetir.org This N-N chelation is the most common coordination mode for these ligands. nih.gov
Formation and Stability of Metallochelate Rings
The chelation of a metal ion by a this compound ligand results in the formation of a highly stable ring structure known as a metallochelate. vedantu.com Specifically, the coordination of the two nitrogen atoms of the this compound molecule to the metal ion forms a five-membered ring. jetir.org The formation of these five- or six-membered rings is a common feature of stable multidentate ligand complexes. The stability of these complexes is significantly enhanced by the "chelate effect," which refers to the increased thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands.
The exceptional stability of complexes like nickel(II) bis(dimethylglyoximate) is further reinforced by intramolecular hydrogen bonds. researchgate.net In this complex, two dimethylglyoximate ligands surround the nickel ion, and strong O-H--O hydrogen bonds form between the oxime groups of the adjacent ligands, creating a larger macrocyclic structure. researchgate.netwikipedia.org This network of hydrogen bonding contributes to the high stability and low solubility of the complex. researchgate.net The stability of metal-glyoxime complexes is a key reason for their widespread use in analytical chemistry for gravimetric analysis. wikipedia.org
Amphoteric Character and Protonation Equilibria of this compound Ligands in Solution
Glyoximes exhibit amphoteric behavior, meaning they possess both acidic and basic properties. The oxime groups (-NOH) are weakly acidic, while the azomethine groups (-C=N-) are basic. researchgate.net This dual character allows the ligand to exist in different protonation states depending on the pH of the solution.
In solution, this compound (represented as H₂L) can undergo stepwise deprotonation. The neutral form is often abbreviated as dmgH₂ for dimethylthis compound. wikipedia.org In a basic medium, one of the hydroxyl groups can be deprotonated to form the anionic ligand (HL⁻ or dmgH⁻). wikipedia.orgvedantu.com This anionic form is the species that typically coordinates with the metal ion, releasing a proton (H⁺) in the process. geeksforgeeks.org The equilibria can be represented as:
H₂L ⇌ HL⁻ + H⁺ HL⁻ ⇌ L²⁻ + H⁺
The specific pKa values, which quantify the acidity of the oxime protons, depend on the substituents on the this compound backbone. For example, for 1,2-bis(4-methylpiperazine)this compound, pKa values have been determined as 2.91, 6.79, 7.97, and 10.00, corresponding to the various protonation sites on the molecule. researchgate.net The ability to exist in different protonated forms allows for the formation of various complex species in solution, such as ML₂, MHL₂, and others, depending on the pH and the metal-to-ligand ratio. researchgate.net
Structural Diversity and Geometrical Arrangements in this compound Metal Complexes
The coordination of this compound ligands to metal centers gives rise to complexes with distinct geometrical arrangements, primarily dictated by the electronic configuration and coordination preferences of the central metal ion. The most well-documented geometries are square planar and octahedral.
Square Planar Coordination Geometries
The square planar geometry is a hallmark of this compound complexes, particularly with d⁸ transition metal ions like nickel(II), palladium(II), and platinum(II). jetir.orgdntb.gov.ua The most studied example is nickel(II) bis(dimethylglyoximate), Ni(dmgH)₂, which forms a vibrant red precipitate. wikipedia.org In this complex, the central Ni(II) ion is surrounded by two deprotonated dimethylthis compound ligands. wikipedia.org The four nitrogen donor atoms from the two bidentate ligands lie in the same plane as the nickel ion, defining the corners of a square. researchgate.net
This arrangement results in a coordination number of 4 for the metal center. The stability of this planar structure is enhanced by strong intramolecular hydrogen bonds between the oxygen atoms of the two glyoximate ligands. researchgate.net
| Metal Ion | Ligand | Complex Formula | Geometry | Color |
|---|---|---|---|---|
| Nickel(II) | Dimethylthis compound | Ni(C₄H₇N₂O₂)₂ | Square Planar | Bright Red |
| Palladium(II) | Dimethylthis compound | Pd(C₄H₇N₂O₂)₂ | Square Planar | Yellow |
Octahedral Coordination Environments
While less common than the square planar arrangement, this compound ligands can also participate in forming octahedral complexes. An octahedral geometry involves the central metal ion being coordinated to six donor atoms. researchgate.net This can occur when the square planar M(this compound)₂ unit binds to two additional ligands in the axial positions, above and below the plane.
For instance, iron(II) and iron(III) complexes with dimethylthis compound, such as Fe(DMG)₂(OH) and Fe(DMG)₂(OH)₂, are reported to have a distorted octahedral structure, where hydroxide (B78521) (OH⁻) or water (H₂O) molecules occupy the fifth and sixth coordination sites. jetir.org Similarly, some cobalt(III) complexes of the type Co(DMG)₃ exhibit an octahedral arrangement where three bidentate dimethylthis compound ligands coordinate to the central cobalt ion. jetir.org Computational studies have also predicted that axial coordination of ligands like water or ammonia to square planar M(DMG)₂ complexes is energetically feasible and stable, leading to octahedral environments. nih.gov
Square Pyramidal and Other Specialized Geometries
While many this compound complexes adopt square planar or octahedral geometries, computational studies have revealed the potential for other coordination environments. Density Functional Theory (DFT) calculations on dimethylglyoximato-nickel complexes have indicated the stability of distorted square pyramidal and distorted octahedral geometries. dergipark.org.tr The optimization of certain nickel(III) and nickel(IV) dimethylthis compound complexes led to a slightly deformed square pyramid for a Ni(III) complex and a distorted octahedral structure for a Ni(IV) complex. dergipark.org.tr These less common geometries are often stabilized by the specific electronic requirements of the metal center in a particular oxidation state and the nature of the other coordinated ligands.
The following table summarizes the computed geometries for these specialized nickel-glyoxime complexes:
| Complex | Metal Oxidation State | Computed Geometry |
| Complex A | Ni(III) | Distorted Square Pyramidal |
| Complex B | Ni(IV) | Distorted Octahedral |
Data sourced from DFT calculations. dergipark.org.tr
Corrine-Type Macrocyclic Structures
Although not true corrin rings, which are characterized by a direct connection between the A and D rings, this compound-based ligands can be used to synthesize macrocyclic structures that share some characteristics with these important bioinorganic motifs. The strategic use of this compound complexes as building blocks allows for the construction of larger, ring-like molecules. For instance, a heterotrimetallic macrocyclic complex has been synthesized using a dimethylthis compound-based precursor. imist.maimist.ma In this approach, a pre-formed metal complex of dimethylthis compound is reacted with other metal salts, leading to the formation of a larger cyclic structure. imist.maimist.ma These macrocyclic complexes can encapsulate multiple metal ions, leading to interesting magnetic and electrochemical properties. imist.maimist.ma
Design and Synthesis of Heteropolymetallic this compound Complexes
The design and synthesis of heteropolymetallic this compound complexes, which contain more than one type of metal center, is a growing area of research. These complexes are of interest for their potential applications in catalysis and as molecular magnets. imist.maimist.ma A key strategy in their synthesis involves using a pre-formed mononuclear this compound complex as a "ligand" to coordinate to other metal ions.
For example, a heterotrimetallic macrocyclic complex was synthesized by taking advantage of the preferred coordination geometries of different metal ions. imist.maimist.ma The synthesis involved the condensation of a deprotonated metal complex with two different metal salts. imist.ma The resulting complex was an air-stable, red-colored crystalline solid. imist.ma Characterization of this complex revealed strong antiferromagnetic interactions between the metal ions. imist.maimist.ma Furthermore, cyclic voltammetry studies showed four well-defined redox states, three of which were attributed to the different metal centers and one to the ligand, highlighting the complex electronic communication within the molecule. imist.maimist.ma
Elucidation of Metal-Ligand Interactions and Bonding Characteristics
Quantification of Metal-Ligand Binding Energies
The stability of metal-glyoxime complexes can be quantified through the calculation of metal-ligand binding energies. Density Functional Theory (DFT) is a powerful tool for these calculations. Studies on d8 transition metal chloride complexes of vic-dioxime derivatives (M = Ni, Pd, Pt) have shown that the negative binding energies are indicative of the stability of these complexes. researchgate.net
A comparative theoretical study of M(DMG)₂ (where M = Ni²⁺, Cu²⁺) found that the greater stability of the Ni(DMG)₂ complex, with respect to the isolated ions, is due to stronger hydrogen bonding. nih.gov The binding energy for a distorted square pyramidal Ni(III) dimethylthis compound complex was calculated to be -1656.9 Kcal/mol, while a distorted octahedral Ni(IV) complex had a binding energy of -3083.7 Kcal/mol, indicating very high stability, which was attributed to the high and unusual oxidation states of the metal. dergipark.org.tr
The following table presents a selection of calculated binding energies for this compound complexes:
| Complex | Metal Ion | Binding Energy (Kcal/mol) |
| Ni(III)-DMG Complex | Ni³⁺ | -1656.9 |
| Ni(IV)-DMG Complex | Ni⁴⁺ | -3083.7 |
Data obtained from DFT calculations. dergipark.org.tr
Intramolecular Hydrogen Bonding in this compound Coordination Compounds
A defining feature of many metal-glyoxime complexes is the presence of strong intramolecular hydrogen bonds. researchgate.netaskiitians.com In square planar bis(glyoximato) complexes, such as nickel bis(dimethylglyoximate), the two this compound ligands are linked by O-H···O hydrogen bonds. wikipedia.org These hydrogen bonds play a crucial role in the exceptional stability of these complexes. vedantu.com
Quantum chemical computations have revealed that the strong O-H···O hydrogen bond exists only in the presence of the metal cation. researchgate.net In the absence of the metal, the free ligand adopts a different geometry where N···O-H bonds are favored. researchgate.net X-ray analysis of Ni(dmg)₂ has shown the presence of extremely short O-H···O hydrogen bonds. askiitians.com The strength of this hydrogen bonding is influenced by the central metal ion. For instance, a lower proton transfer barrier is observed for Ni(DMG)₂ compared to its Cu-analogue, which is attributed to the stronger hydrogen bonding in the nickel complex. nih.gov The presence of these intramolecular hydrogen bonds is often confirmed by a weak, broad band in the infrared spectrum. chemicalpapers.com
Influence of Ligand Substituents on Coordination Stereochemistry and Reactivity
The substituents on the this compound ligand can significantly influence the coordination stereochemistry and reactivity of the resulting metal complexes. The electronic and steric properties of these substituents can alter the ligand field strength, the stability of the complex, and even the geometry around the metal center.
The trans effect, which describes the labilization of ligands trans to certain other ligands, is a key concept in understanding the reactivity of square planar complexes, including those of this compound. libretexts.org Strong trans-directing ligands can influence substitution reactions. libretexts.org Furthermore, the trans influence refers to the effect of a ligand on the length of the bond trans to it in the ground state of a complex. libretexts.org
Electronic Structure and Redox Properties of this compound Complexes
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgiupac.org. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the electronic absorption spectra and chemical reactivity of this compound complexes researchgate.net.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the FMOs of this compound complexes. For instance, in a series of Rhenium(I) halide this compound complexes, the nature of the substituent on the this compound ligand was found to systematically alter the HOMO-LUMO energy gap. acs.orgnih.gov
Electron-donating groups (like methyl in dimethylthis compound) tend to increase the energy of the LUMO, which results in a larger HOMO-LUMO energy gap. This increase in the energy gap leads to a blue shift (a shift to shorter wavelengths) in the complex's absorption spectrum. acs.orgnih.gov
Electron-withdrawing groups (like bromo in dibromothis compound) have the opposite effect, decreasing the HOMO-LUMO energy gap. This leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. acs.orgnih.gov
The relationship between the substituent on the this compound ligand and the resulting electronic properties is a clear demonstration of how these complexes can be tuned for specific applications, such as in organic light-emitting devices (OLEDs) acs.orgnih.gov.
| Substituent Type | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Resulting Spectral Shift | Example Ligand |
|---|---|---|---|---|
| Electron-Donating | Increase | Increase | Blue Shift | Dimethylthis compound |
| Unsubstituted | Baseline | Baseline | N/A | This compound |
| Electron-Withdrawing | Decrease | Decrease | Red Shift | Dibromothis compound |
Characterization of Ligand-to-Metal and Metal-to-Ligand Charge Transfer Transitions
The vibrant colors often associated with transition metal complexes, including those with this compound ligands, are frequently due to charge-transfer (CT) transitions libretexts.org. These transitions involve the movement of an electron from an orbital that is predominantly centered on the ligand to one centered on the metal (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT) libretexts.org.
In many 3d transition metal(II) chloride complexes of this compound and its derivatives, the most intense absorption bands in their UV-Vis spectra have been attributed primarily to LMCT transitions scirp.org. For example, in a study of an iron(II) complex with diphenylthis compound, analysis of the molecular orbitals revealed that the electron density in the HOMO-2 was mainly localized on the diphenylthis compound ligand (88.94%), while the LUMO was predominantly localized on the central iron atom (76.66%). This composition confirms that the electronic transition from the HOMO-2 to the LUMO is of LMCT character. scirp.org Similarly, for a copper(II) complex, the main transition was identified as LMCT, with the electron density in the HOMO originating from the chloride ligands and the LUMO+1 being localized on the metal ion scirp.org.
While LMCT is common, MLCT transitions are also observed. In calculated UV-vis spectra for square planar dimethylglyoximato complexes of Nickel(II), Palladium(II), and Platinum(II), the absorptions were assigned to ligand-centered transitions that had partial metal(d) to ligand(π*) charge transfer (MLCT) contributions semanticscholar.org. The presence of these intense, charge-transfer bands can be used to distinguish them from the typically weaker d-d transitions libretexts.org.
| Complex Type | Dominant Transition Type | Originating Orbital (Predominantly) | Destination Orbital (Predominantly) | Reference |
|---|---|---|---|---|
| Fe(II)-diphenylthis compound | LMCT | Ligand (π-donor) | Metal (d-type) | scirp.org |
| Cu(II)-glyoxime | LMCT | Ligand (Chloride) | Metal Ion | scirp.org |
| Ni(II)/Pd(II)/Pt(II)-dimethylthis compound | MLCT (contributions) | Metal (d) | Ligand (π*) | semanticscholar.org |
Electrochemical Redox Potentials and Electroactivity of this compound Systems
The electroactivity of this compound complexes is a key feature, enabling their use as catalysts and in molecular devices. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these systems imist.ma.
Studies on heterotrimetallic macrocyclic complexes based on dimethylthis compound have revealed complex electrochemical behavior. One such complex displayed four distinct and well-defined redox states in its cyclic voltammogram. Three of these redox processes were assigned to the different metal centers, while one was identified as a ligand-based redox state. imist.maimist.ma This demonstrates that the this compound ligand is not merely a spectator but can actively participate in the redox chemistry of the complex imist.ma.
Cobalt-glyoxime complexes, often called cobaloximes, are particularly well-studied for their electroactivity. They are known to be effective electrocatalysts for hydrogen evolution. The Co(II)/Co(I) redox couple is central to this catalytic activity. Research has shown that the redox potential of this couple can be systematically adjusted by introducing electron-withdrawing groups onto the this compound ligand, which shifts the potentials to more positive values researchgate.net. Cobalt complexes with dithis compound ligands have been observed to electrocatalytically generate H₂ at low overpotentials nih.gov. For the complex Co(dmgBF₂)₂(CH₃CN)₂, the overpotential was determined to be as small as 40 mV, indicating high efficiency nih.gov.
| Complex System | Technique | Key Finding | Application | Reference |
|---|---|---|---|---|
| Heterotrimetallic Dimethylthis compound Complex | Cyclic Voltammetry | Four well-defined redox states (3 metal-based, 1 ligand-based) | Molecular Devices, Electrocatalysis | imist.maimist.ma |
| Cobaloximes (e.g., Co(dmgBF₂)₂(CH₃CN)₂) | Cyclic Voltammetry, Bulk Electrolysis | Catalyzes H₂ evolution at low overpotentials (e.g., 40 mV) | Hydrogen Evolution Reaction (HER) Catalysis | nih.gov |
| Modified Cobaloximes | Electrochemistry | Co(II)/Co(I) redox potential can be tuned via ligand modification | Catalyst Design | researchgate.net |
Magnetic Phenomena in this compound Coordination Compounds
The magnetic properties of coordination compounds arise from the presence of unpaired electrons in the d-orbitals of the central metal ion fiveable.melibretexts.org. This compound complexes exhibit a range of magnetic behaviors, which are influenced by the metal ion, its oxidation state, and the specific geometry of the complex.
Investigation of Antiferromagnetic Interactions
In multinuclear complexes, the magnetic moments on adjacent metal centers can interact with each other. Antiferromagnetism is a type of magnetic ordering where these neighboring magnetic moments align in opposite directions, leading to a reduction or cancellation of the net magnetic moment fiveable.me.
Strong antiferromagnetic interactions have been observed in heterotrimetallic complexes bridged by dimethylthis compound ligands imist.maimist.ma. The this compound bridge facilitates the delocalization of electrons between the redox-active metal centers, which can mediate this magnetic coupling imist.ma. The investigation into these interactions is crucial for the design of molecular magnets and materials with tunable magnetic properties imist.maimist.ma.
Role of Spin-Orbit Coupling in Magnetic Properties
Spin-orbit coupling is a quantum mechanical phenomenon describing the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus youtube.com. This interaction can have a significant impact on the magnetic properties of a coordination complex, particularly by influencing the total magnetic moment nih.gov.
Experimental Determination of Magnetic Susceptibility in this compound Complexes
The magnetic properties of this compound complexes are a key indicator of their electronic structure and the oxidation state of the central metal ion. The magnetic susceptibility of a material is a measure of how it responds to an applied magnetic field. Based on their magnetic properties, substances can be classified as diamagnetic (repelled by a magnetic field) or paramagnetic (attracted by a magnetic field). Most organic compounds, including this compound itself, are diamagnetic as all their electrons are paired. Transition metal complexes, however, can be paramagnetic if they contain one or more unpaired electrons. The number of unpaired electrons can be determined by measuring the magnetic susceptibility of the complex, which in turn provides insights into the geometry and bonding within the complex.
Several experimental techniques are employed to measure the magnetic susceptibility of coordination compounds, including this compound complexes. These methods include the Gouy method, the Faraday method, the Evans balance, and the use of a Superconducting Quantum Interference Device (SQUID) magnetometer.
The Gouy method is a relatively simple and historically significant technique. It involves weighing a sample in the presence and absence of a magnetic field. A long, cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength. Paramagnetic samples are pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples are pushed out of the field, causing an apparent decrease in weight. The change in weight is directly proportional to the magnetic susceptibility of the sample.
The Faraday method is similar in principle to the Gouy method but uses a small sample in a non-uniform magnetic field. This method is particularly suitable for small sample sizes.
The Evans balance is a more modern and convenient instrument that operates on a principle similar to the Gouy balance. It measures the force exerted on a sample by a magnetic field. The instrument is designed to be compact and can provide rapid and accurate measurements on small quantities of material.
A SQUID magnetometer is an extremely sensitive instrument used for measuring very small magnetic fields. It can be used to determine the magnetic susceptibility of a sample with high precision and over a wide range of temperatures.
The measured magnetic susceptibility can be used to calculate the effective magnetic moment (µeff) of the complex, which is related to the number of unpaired electrons (n) by the spin-only formula:
µeff ≈ √n(n+2) Bohr Magnetons (BM)
For example, the well-known nickel(II) dimethylthis compound complex, Ni(dmgH)2, is a red solid that is found to be diamagnetic (µeff = 0 BM). This indicates that there are no unpaired electrons in the complex, which is consistent with a square planar geometry for the Ni(II) ion (a d8 metal ion) where the eight d-electrons are spin-paired in the four lower-energy d-orbitals.
Thermodynamic Stability and Solution Equilibria of this compound Complexes
The formation of a metal-glyoxime complex in solution is an equilibrium process that can be described by a stability constant. The thermodynamic stability of these complexes is a measure of the extent to which the complex will form in a solution containing the metal ion and the this compound ligand. The study of solution equilibria is crucial for understanding the behavior of these complexes in various chemical and biological systems.
Potentiometric Determination of Complex Stability Constants
Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes in solution. This technique involves monitoring the change in the potential of an electrode (typically a glass electrode to measure pH) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.
The formation of a metal-glyoxime complex can be represented by the following general equilibrium:
Mn+ + qL- ⇌ MLq(n-q)+
βq = [MLq(n-q)+] / ([Mn+][L-]q)
When the ligand is a weak acid, like this compound, there is a competition between the metal ion and protons for the ligand. By monitoring the pH of the solution during the titration of a mixture of the metal ion and the this compound ligand with a strong base, the concentration of the free ligand at each point of the titration can be calculated. This information, along with the initial concentrations of the metal ion and the ligand, allows for the determination of the stability constants.
The Bjerrum method is a common approach for analyzing potentiometric titration data. It involves the calculation of the average number of ligands bound per metal ion, ñ (n-bar), as a function of the free ligand concentration, [L-]. The stepwise formation constants can then be determined from the formation curve (a plot of ñ versus -log[L-]). Computer programs, such as SUPERQUAD, are often used to refine the stability constants from the experimental data. chem-soc.si
For example, the stability constants for the complexation of Cu(II), Ni(II), Co(II), and Zn(II) with 1,2-bis(4-methylpiperazine)this compound (BMPGH2) and 1,2-bis(4-benzylpiperazine)this compound (BBPGH2) have been determined potentiometrically. chem-soc.si The results show the formation of various protonated and deprotonated complex species in solution, with their stability depending on the pH. chem-soc.si
Data from Sari, H., et al. (2007). Potentiometric and Theoretical Studies of Stability Constants of this compound Derivatives and their Nickel, Copper, Cobalt and Zinc Complexes. chem-soc.si
Factors Governing Thermodynamic Stability of this compound Chelates
The thermodynamic stability of this compound chelates is influenced by several factors related to both the metal ion and the ligand.
The Chelate Effect : this compound is a bidentate ligand, meaning it binds to the metal ion through two donor atoms (the two nitrogen atoms). This results in the formation of a five-membered ring structure, which is a chelate. The formation of a chelate complex is entropically more favorable than the formation of a complex with two monodentate ligands. This increased stability of a chelate complex is known as the chelate effect. The chelate effect is a major contributor to the high stability of metal-glyoxime complexes.
Nature of the Metal Ion :
Ionic Radius and Charge : For a given ligand, the stability of the complex generally increases as the charge-to-radius ratio of the metal ion increases. This is because smaller, more highly charged metal ions can polarize the ligand more effectively and form stronger metal-ligand bonds.
Irving-Williams Series : For divalent metal ions of the first transition series, the stability of their high-spin complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is observed for this compound complexes as well. The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.
Ligand Properties :
Basicity of the Ligand : The stability of a metal complex is often related to the basicity of the ligand. More basic ligands tend to form more stable complexes. The pKa values of the this compound ligand are therefore an important factor in determining the stability of its metal complexes.
Steric Effects : Bulky substituent groups on the this compound backbone can cause steric hindrance, which can weaken the metal-ligand bonds and decrease the stability of the complex.
Dissociation Constants of Protonated this compound Ligands
This compound (H2L) is a weak dibasic acid that can lose two protons from its oxime groups. The acid dissociation constants, Ka1 and Ka2, (or more commonly, their negative logarithms, pKa1 and pKa2) quantify the acidity of the ligand.
H2L ⇌ HL- + H+ ; pKa1 HL- ⇌ L2- + H+ ; pKa2
These pKa values are crucial for understanding the pH-dependent formation of metal-glyoxime complexes in solution. The speciation of the ligand (i.e., the relative concentrations of H2L, HL-, and L2-) at a given pH will determine the availability of the deprotonated form of the ligand for complexation with the metal ion.
The pKa values of this compound and its derivatives can be determined experimentally by potentiometric titration of the ligand with a strong base. For example, the pKa values for 1,2-bis(4-methylpiperazine)this compound (BMPGH2) and 1,2-bis(4-benzylpiperazine)this compound (BBPGH2) have been determined in aqueous solution. chem-soc.si These ligands have additional basic nitrogen atoms in the piperazine (B1678402) rings, leading to four pKa values. The two lower pKa values correspond to the protonation of the piperazine nitrogens, while the two higher pKa values correspond to the dissociation of the oxime protons.
Table 2: Dissociation Constants (pKa) of this compound Derivatives at 25 °C
| Ligand | pKa1 | pKa2 | pKa3 | pKa4 |
|---|---|---|---|---|
| BMPGH2 | 2.91 | 6.79 | 7.97 | 10.00 |
| BBPGH2 | 3.46 | 5.89 | 6.77 | 9.76 |
Data from Sari, H., et al. (2007). Potentiometric and Theoretical Studies of Stability Constants of this compound Derivatives and their Nickel, Copper, Cobalt and Zinc Complexes. chem-soc.si
Computational and Theoretical Investigations of Glyoxime Systems
Quantum Chemical Methodologies Applied to Glyoxime (B48743)
A variety of quantum chemical methods have been employed to study this compound and its complexes, each offering a different balance of computational cost and accuracy. The choice of method depends on the specific properties being investigated.
Density Functional Theory (DFT) has become a primary tool for the structural and electronic characterization of this compound systems. scirp.orgnih.gov This method is favored for its favorable balance of accuracy and computational efficiency. In studies of this compound and its derivatives, DFT is used to calculate ground-state properties such as molecular geometries, thermodynamic stability, and the distribution of electrons within the molecule. researchgate.net
Researchers typically employ hybrid functionals, such as B3LYP, CAM-B3LYP, and M06-2X, for these investigations. scirp.orgsemanticscholar.org These functionals are paired with appropriate basis sets to accurately describe the electronic structure. For instance, Pople-style basis sets like 6-31+G(d,p) are commonly used for non-metal atoms, while effective core potentials such as LANL2DZ are used for transition metals in this compound complexes. scirp.orgsemanticscholar.org
DFT calculations provide detailed information on key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. scirp.org Natural Population Analysis (NPA) is another DFT-based technique used to determine the partial atomic charges, revealing insights into charge distribution and the nature of chemical bonds, such as the coordinate bonding between this compound ligands and a central metal ion. scirp.org
To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orguci.eduresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excited-state properties, making it essential for understanding and predicting UV-Visible absorption spectra. semanticscholar.orgrsc.org
In the context of this compound systems, TD-DFT calculations are performed to determine the transition energies and oscillator strengths of electronic excitations. uci.edu This information allows for the assignment of absorption bands observed in experimental spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π*) transitions. scirp.orgsemanticscholar.org The choice of functional and basis set remains critical, with studies on this compound and its metal complexes often using the same combinations as in their ground-state DFT calculations, such as B3LYP/6-31+G(d,p) with LANL2DZ for the metal. scirp.orgresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of these compounds. nih.govresearchgate.net
Semi-empirical quantum chemistry methods, such as AM1 (Austin Model 1), offer a computationally faster alternative to ab initio methods like DFT. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov This makes them particularly useful for studying large molecular systems or for performing broad scans of potential energy surfaces. researchgate.net
While less accurate than DFT, semi-empirical methods like AM1 and PM3 are effective for analyzing energetic properties and conformational landscapes. researchgate.net For example, these methods can be used to study protonation, determining the most likely sites for proton addition and the relative stabilities of the resulting conformers. researchgate.net In systems analogous to this compound, genetic algorithms coupled with AM1 have been used to explore the potential energy surface, identifying global and local minima corresponding to different protonated forms. researchgate.net This type of energetic analysis helps in understanding the acid-base properties and the relative stability of different isomers.
Theoretical Prediction and Elucidation of this compound Properties
A major strength of computational chemistry is its ability to predict molecular properties and elucidate the underlying factors that govern them. For this compound, theoretical methods provide a detailed picture of its geometry and how it interacts with different forms of electromagnetic radiation.
A fundamental step in any computational study is geometry optimization. github.iopennylane.ai This procedure involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable, or equilibrium, structure. pennylane.ai The process is iterative, starting with an initial guess of the molecular geometry and systematically adjusting the atomic coordinates to lower the total energy until the forces on the atoms are negligible. gatech.edu
For this compound and its derivatives, DFT methods are commonly used to perform geometry optimizations. semanticscholar.orgresearchgate.net The resulting optimized geometries provide key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations have confirmed, for example, the planar structure of many metal-glyoxime complexes, a feature that contributes to their high stability. scirp.orgsemanticscholar.org Accurate geometry optimization is crucial, as the calculated electronic and spectroscopic properties are highly dependent on the molecular structure. pennylane.ai
Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. amanote.com For this compound systems, DFT and TD-DFT are the primary tools for calculating infrared (IR) and UV-Visible (UV-Vis) spectra, respectively. scirp.orgresearchgate.net
Harmonic vibrational frequency calculations using DFT allow for the prediction of an IR spectrum. scirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., O-H, C=N). These predictions aid in the assignment of experimental IR bands.
TD-DFT is used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.govsemanticscholar.org Studies on metal-glyoxime complexes have assigned the absorption bands in the UV-Vis region to specific types of electronic transitions. scirp.orgresearchgate.net For example, in some 3d metal(II) chloride this compound complexes, the main transition character for the most intense absorption band is identified as ligand-to-metal charge transfer (LMCT). scirp.org
The table below presents a selection of theoretically predicted maximum absorption wavelengths for a series of copper(II) chloride this compound derivative complexes, calculated using TD-DFT.
| Complex | Predicted λ_max (nm) |
| [Cu(this compound)Cl₂] | 326.52 |
| [Cu(Methylthis compound)Cl₂] | 338.40 |
| [Cu(Dimethylthis compound)Cl₂] | 390.02 |
This interactive table summarizes the maximum absorption wavelengths (λ_max) predicted for various copper(II) this compound complexes using TD-DFT calculations. Data sourced from studies on 3d metal complexes. scirp.org
Advanced Research Applications of Glyoxime Complexes
Glyoxime (B48743) in Catalysis Research and Development
The field of catalysis has been profoundly impacted by the introduction of this compound-based ligands. Metal complexes derived from this compound are instrumental in mediating a range of chemical reactions, with a strong focus on energy-related processes and organic synthesis. Their ability to stabilize various oxidation states of the metal center and to participate in electron and proton transfer reactions is central to their catalytic prowess. Research in this area is driven by the need for efficient, selective, and cost-effective catalysts to address global challenges in energy and chemical manufacturing.
Hydrogen Evolution Catalysis with Cobaloxime Complexes
Cobaloximes, which are cobalt complexes containing this compound-type ligands, have emerged as highly promising catalysts for the hydrogen evolution reaction (HER). nih.gov These complexes serve as functional models for the active sites of hydrogenase enzymes and are capable of catalyzing the reduction of protons to molecular hydrogen at modest overpotentials. bohrium.com The catalytic process can be driven by chemical, electrochemical, or photochemical methods. bohrium.comacs.orgscispace.com The general mechanism involves the reduction of a Co(II)-dithis compound species to a Co(I) state, which then reacts with a proton source to form a key intermediate, a Co(III)-hydride. bohrium.comacs.orgscispace.com From this intermediate, hydrogen gas is evolved through one of two primary pathways: a homolytic route where two Co(III)-hydride species react bimolecularly, or a heterolytic pathway involving the protonation of a single Co(III)-hydride. acs.orgscispace.com
The mechanism of proton electro-reduction catalyzed by cobaloximes has been a subject of detailed investigation. Electrochemical studies, particularly cyclic voltammetry, have been instrumental in elucidating the catalytic cycle. acs.orgnih.govacs.org The process is initiated by the reduction of the Co(II) complex to a highly nucleophilic Co(I) species. researchgate.net This species is readily protonated to generate a Co(III)-hydride intermediate, which is widely regarded as a key step in the catalytic cycle. bohrium.comresearchgate.net
Further reduction and protonation steps lead to the liberation of H₂. Thermodynamic analyses and experimental results suggest that the homolytic pathway, involving the reaction of two Co(III)-hydride intermediates, is often favored over the heterolytic pathway, which can be hindered by a significant energy barrier associated with the formation of the Co(III)-dithis compound. bohrium.comacs.orgscispace.com The rate-limiting step is often associated with the formation of the hydride. bohrium.comacs.org Depending on the specific cobaloxime complex and the reaction conditions, including the strength of the acid used, different mechanistic pathways for hydrogen production can be operative. acs.org
Table 1: Mechanistic Pathways for Hydrogen Evolution by Cobaloximes
| Pathway | Description | Key Intermediate | Stoichiometry |
|---|---|---|---|
| Homolytic | Two Co(III)-hydride complexes react to produce H₂ and two Co(II) complexes. | Co(III)-H | 2 Co(III)-H → 2 Co(II) + H₂ |
| Heterolytic | A Co(III)-hydride complex is protonated to produce H₂ and a Co(III) complex. | Co(III)-H | Co(III)-H + H⁺ → Co(III) + H₂ |
The catalytic efficiency and redox properties of cobaloxime complexes can be systematically tuned through strategic modification of the this compound-based ligands. Changes to both the equatorial this compound ligand and the axial ligands coordinated to the cobalt center can have a significant impact. For instance, introducing electron-withdrawing groups, such as the difluoroboryl bridge (dmgBF₂) in place of the proton bridge (dmgH), makes the cobalt center more electrophilic. chemrxiv.org This modification can lead to catalysis at lower overpotentials. acs.org
Similarly, the electronic properties of axial ligands, such as substituted pyridines, play a crucial role. The introduction of electron-donating substituents on the axial pyridine ligand can significantly increase the rate constant of the catalytic cycle, an effect that correlates with the Hammett coefficients of the substituents. nih.govacs.org Conversely, electron-withdrawing groups decrease the catalytic rate. nih.gov This tunability allows for the rational design of catalysts with optimized redox potentials for specific applications. acs.orgnih.govnih.gov The rigidity and number of donor atoms in the ligand framework are also important factors in determining the stability and electrochemical properties of the complex. berkeley.edu
Table 2: Effect of Ligand Modification on Cobaloxime Properties
| Ligand Modification | Effect on Cobalt Center | Impact on Catalysis | Example Ligand |
|---|---|---|---|
| Electron-withdrawing equatorial group | More electrophilic | Lower overpotential for H₂ evolution | Difluoroboryl-bridged this compound (dmgBF₂) |
| Electron-donating axial ligand | More electron-rich | Increased catalytic rate | Pyridine with electron-donating substituents |
| Electron-withdrawing axial ligand | More electron-deficient | Decreased catalytic rate | Pyridine with electron-withdrawing substituents |
A major driver for research into cobaloxime complexes is the development of cost-effective electrocatalysts for energy conversion, particularly for hydrogen production from water. nih.gov Cobalt is a more earth-abundant and less expensive alternative to precious metals like platinum, which are currently the state-of-the-art catalysts for the hydrogen evolution reaction. nih.gov
To bridge the gap between homogeneous catalysis and practical applications, significant efforts have been directed towards immobilizing cobaloxime catalysts onto electrode surfaces. nih.gov This approach aims to improve catalyst stability and longevity. nih.gov One successful strategy involves incorporating cobaloximes as integral linker units in metal-organic frameworks (MOFs). nih.govacs.org When grown on conducting substrates, these MOF-based systems exhibit significantly enhanced durability, with the molecular integrity of the cobaloxime catalysts maintained for extended periods of electrocatalysis. nih.govacs.org The turnover numbers achieved with these systems are orders of magnitude higher than those of comparable homogeneous cobaloxime systems. nih.govacs.org
Application in Catalytic Chain Transfer Polymerization
Beyond their use in hydrogen evolution, this compound complexes of cobalt have a well-established application in polymer chemistry, specifically in catalytic chain transfer (CCT) polymerization. This process is a powerful method for controlling the molecular weight of polymers produced via radical polymerization. wikipedia.org The discovery in 1975 that cobalt porphyrins could reduce the molecular weight of polymethyl methacrylate (PMMA) paved the way for later investigations into other cobalt complexes. wikipedia.org
Subsequent research revealed that cobalt dimethylthis compound (B607122) complexes were not only as effective as the porphyrin catalysts but were also less sensitive to oxygen. wikipedia.org This lower oxygen sensitivity has made cobaloximes the catalysts of choice for commercial applications of CCT. wikipedia.org CCT polymerization is an effective method for producing low molecular weight polymers, or oligomers, which are valuable as macromonomers for further functionalization. uq.edu.auuq.edu.au The process is particularly effective for methacrylate monomers. wikipedia.org
General Catalysis in Organic Transformations and Energy-Related Processes
The catalytic utility of this compound complexes extends to a broader range of organic transformations and energy-related processes. evitachem.com The stable, yet reactive, nature of these metal complexes makes them versatile catalysts. evitachem.com In organic synthesis, they can be employed in various reactions, including C-H functionalization and cross-coupling reactions, providing pathways to complex molecules that might be difficult to access otherwise. ox.ac.uksnnu.edu.cncardiff.ac.uknih.gov The development of new this compound-based catalysts continues to be an active area of research, with the goal of achieving efficient and selective transformations. evitachem.com
In the broader context of energy, beyond hydrogen evolution, these complexes are being explored for other key reactions. For example, derivatives of dimethylthis compound have been used to prepare nitrogen-doped carbon-supported transition metal nanoparticles that act as catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. mdpi.com The adaptability of the this compound ligand framework allows for the synthesis of heterometallic complexes, which are of interest for their potential applications in molecular devices, magnetic switches, and as redox catalysts. imist.ma
This compound in Functional Materials Science Research
This compound and its derivatives are versatile ligands in the field of functional materials science. Their ability to form stable complexes with a variety of metal ions has led to extensive research into their application in advanced material architectures, molecular electronics, and magnetic and semiconductor materials. The following sections detail the significant research findings in these areas.
Design and Synthesis of Polymeric Metal Complexes for Advanced Material Architectures
The design and synthesis of polymeric metal complexes containing this compound moieties are a significant area of research for creating advanced material architectures. These coordination polymers, with their tunable structures and properties, offer vast possibilities for new functional materials. rsc.org
Researchers have focused on creating both one-dimensional and two-dimensional coordination polymers. For instance, a two-dimensional π–d conjugated coordination polymer, Cu-BHT (BHT=benzenehexathiol), has been synthesized and shown to have extremely high electrical conductivity. nih.gov While not a this compound complex, this research highlights the potential of creating highly conductive coordination polymers, a principle that can be extended to this compound-based systems. The synthesis of such materials often involves the self-assembly of metal ions and this compound-based ligands.
The development of functional polymeric systems is a broad field encompassing various architectures, from linear chains to complex networks. nih.gov Metal-containing polymers, including those with this compound-like ligands, are being explored for a range of applications due to their unique combination of properties derived from both the polymer backbone and the metal centers. nih.gov Glycopolymeric materials, for example, have been synthesized and modified with metal complexes for advanced applications, showcasing the versatility of polymeric systems. mdpi.comresearchgate.net
Fabrication of Molecular Devices and Components
This compound complexes are being investigated for their potential use in the fabrication of molecular devices and components. The unique electronic properties of these complexes make them suitable candidates for molecular-scale electronics. The ability to tune the electronic properties of the complex by changing the metal ion or by modifying the this compound ligand is a key advantage in this field.
Research in this area often focuses on the synthesis of specific molecular units that can act as wires, switches, or sensors. The inherent self-assembly properties of this compound complexes can be harnessed to create ordered structures on surfaces, a crucial step in the fabrication of molecular electronic devices. While direct examples of this compound in commercially available molecular devices are limited, the fundamental research into their properties is paving the way for future applications.
Engineering of Molecular Magnets and Magnetic Switches
The engineering of molecular magnets and magnetic switches using this compound complexes is an active area of research. These materials derive their magnetic properties from the spin of the electrons on the metal ions and the interactions between them, which are mediated by the this compound ligands.
Polynuclear metal complexes, where multiple metal ions are bridged by ligands, are of particular interest. unt.edu The magnetic properties of these complexes can be tuned by controlling the distance and orientation of the metal centers, which is dictated by the structure of the bridging ligands. nih.gov For example, studies on polynuclear nickel(II) complexes with oxime-type ligands have demonstrated both ferromagnetic and antiferromagnetic interactions. nih.gov A tetrametallic nickel(II) complex showed ferromagnetic coupling, while a nonametallic cluster exhibited antiferromagnetic exchange interactions. nih.gov
Heterotrimetallic macrocyclic complexes based on dimethylthis compound have been synthesized and studied for their magnetic behavior, revealing strong antiferromagnetic interactions between the metal ions. imist.ma The ability to switch the magnetic properties of a material using an external stimulus such as light or an electric field is a key goal in this field. nih.govwhiterose.ac.ukresearchgate.netchimia.chlescouezec.com Research into switchable molecular magnets is exploring various mechanisms, including spin crossover and valence tautomerism, to achieve this control. nih.govwhiterose.ac.uk
| Complex Type | Metal Ion(s) | Magnetic Property | Reference |
| Tetrametallic Complex | Ni(II) | Ferromagnetic | nih.gov |
| Nonametallic Cluster | Ni(II) | Antiferromagnetic | nih.gov |
| Heterotrimetallic Macrocycle | Cu, Cr | Antiferromagnetic | imist.ma |
Investigations into Semiconductor Properties of this compound Complexes
Studies have shown that the electrical conductivity of newly synthesized this compound complexes can be significant. researchgate.net The coordination chemistry of transition metal complexes with mixed ligands, including glyoximes, is of interest for creating materials with useful electrical properties. researchgate.net Research on coordination polymer-based conductive materials highlights the potential for both ionic and electronic conductivity in these systems. rsc.org For example, a copper coordination polymer has been reported with an exceptionally high electrical conductivity of up to 1,580 S cm−1. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure and properties of metal-dimethylthis compound complexes. semanticscholar.orgresearchgate.netdergipark.org.tr These computational studies provide insights into the frontier molecular orbitals (HOMO and LUMO) and the energy gap, which are crucial for determining the semiconductor properties of the material. semanticscholar.orgdergipark.org.tr The HOMO-LUMO gap can be tuned by changing the metal ion (Ni, Pd, Pt), which in turn affects the electronic and optical properties of the complex. semanticscholar.org
| Metal Ion | HOMO-LUMO Gap (eV) (Calculated) | Reference |
| Ni | 6.302 | semanticscholar.org |
| Pd | 6.413 | semanticscholar.org |
| Pt | 6.062 | semanticscholar.org |
Research on this compound Compounds as Components for Organic Light-Emitting Devices (OLEDs)
This compound complexes are being explored as potential components for organic light-emitting devices (OLEDs). The luminescent properties of these metal complexes are central to their application in this technology. nih.govresearchgate.netresearchgate.netmdu.ac.insemanticscholar.org OLEDs rely on emissive materials that can efficiently convert electrical energy into light.
Research in this area focuses on synthesizing new metal complexes with high photoluminescence quantum yields and tunable emission colors. While the primary focus in OLED research has been on precious metal complexes, there is a growing interest in developing emitters from more abundant and less expensive metals. nih.govresearchgate.net The design of the ligand plays a crucial role in determining the luminescent properties of the complex. By modifying the structure of the this compound ligand, it is possible to tune the emission wavelength and improve the efficiency of the device. Although widespread commercial use of this compound-based OLEDs has not yet been realized, the ongoing research demonstrates their potential in this field.
Functionalized Iron(II) Clathrochelates for Targeted Applications
Functionalized iron(II) clathrochelates, which are cage-like molecules where an iron ion is encapsulated by a macropolycyclic ligand often derived from dioximes, represent a significant area of research for targeted applications. researchgate.netd-nb.info The ability to introduce functional groups onto the periphery of the clathrochelate structure allows for the tailoring of their properties for specific purposes. acs.orgresearchgate.netrsc.orgresearchgate.net
The synthesis of these functionalized clathrochelates can be achieved through template condensation on an iron(II) ion. acs.orgresearchgate.net For example, reactive clathrochelate precursors can be synthesized and subsequently reacted to introduce various functional groups. acs.org This approach has been used to create a series of triribbed-functionalized clathrochelate dioximates. acs.org
These functionalized molecules have been investigated for a variety of applications. For instance, iron(II) clathrochelates have been explored as catalysts and as building blocks for supramolecular structures. researchgate.net Apically linked iron(II) bis-clathrochelates have shown electrocatalytic properties, particularly in the hydrogen-producing reaction. nih.gov Furthermore, the attachment of fluorescent tags, such as fluorescein, to iron(II) clathrochelates allows for their use in bioimaging and studying their interactions with biological systems. nih.govdonnu.edu.ua The unique, encapsulated structure of clathrochelates provides stability, making them robust platforms for the development of new functional materials. d-nb.info
Role of this compound Derivatives as Precursors for High-Performance Energetic Materials
This compound and its derivatives serve as crucial synthons, or building blocks, for a variety of high-performance energetic materials. Their utility stems from the inherent energy of the oxime groups and the ability to introduce nitrogen-rich functionalities, which can lead to compounds with high heats of formation, density, and oxygen balance. These characteristics are highly desirable for both explosives and propellants. chemistry-chemists.com
A key derivative in this field is diaminothis compound (B1384161) (DAG), which is a primary precursor for a series of furazan-based energetic materials. chemistry-chemists.com The synthesis of DAG can be achieved through the condensation of glyoxal (B1671930) with hydroxylamine (B1172632). chemistry-chemists.com Researchers at the U.S. Army Research Laboratory have developed a safer and higher-yielding method for producing DAG, which minimizes the significant heat release associated with traditional methods and improves the chemical yield from approximately 40% to 80%. army.mil This advancement makes the large-scale production of DAG-derived explosives more feasible and cost-effective. army.mil
Further chemical transformations of this compound derivatives lead to potent energetic compounds. For instance, the nitration of this compound can produce nitrothis compound, an unstable but explosive nitrolic acid. sciencemadness.org More complex structures, such as dinitrofuroxan, a sensitive liquid explosive, can be formed through the action of dinitrogen tetroxide (N₂O₄) on dinitrothis compound. chemistry-chemists.com The acidic nature of this compound also allows for the formation of energetic metal salts, such as lead glyoximate and silver glyoximate, which exhibit primary explosive qualities.
The research into this compound-based energetic materials is focused on creating compounds that offer superior performance characteristics, such as increased detonation velocity and pressure, while maintaining thermal stability and insensitivity to shock or thermal insults. chemistry-chemists.com
Table 1: this compound Derivatives and Corresponding Energetic Materials
| This compound Derivative | Synthesis/Reaction | Resulting Energetic Material(s) | Key Characteristics |
| This compound | Reaction with nitric acid or nitrogen dioxide | Nitrothis compound | Explosive nitrolic acid, too unstable for practical use. sciencemadness.org |
| This compound | Precipitation with metal salts (e.g., lead acetate, silver nitrate) | Lead Glyoximate, Silver Glyoximate | Primary explosive qualities; the lead salt explodes with a loud report. |
| This compound | Condensation with hydroxylamine | Diaminothis compound (DAG) | Key precursor for furazan-based explosives. chemistry-chemists.com |
| Dinitrothis compound | Cyclization with N₂O₄ | Dinitrofuroxan | A sensitive liquid explosive. chemistry-chemists.com |
This compound in Advanced Analytical Methodologies
Selective Detection and Quantification of Specific Metal Ions (e.g., Nickel, Palladium, Platinum, Copper)
This compound and its derivatives, particularly dimethylthis compound (DMG), are renowned analytical reagents for the selective detection and quantification of several metal ions. chemicalbook.comcollegedunia.com Discovered by L. Tschugaev in 1905, DMG was one of the first selective organic reagents used in analytical chemistry and remains vital due to its high sensitivity and specificity, especially for nickel. chemedx.orgslideshare.net
Nickel (Ni²⁺): The most classic application of DMG is the detection of nickel ions. In an ammoniacal solution buffered to a pH between 5 and 9, DMG reacts with Ni²⁺ to form a bright, cherry-red precipitate of nickel dimethylthis compound, Ni(C₄H₇N₂O₂)₂. chemedx.orgbu.edutruman.edu This reaction is exceptionally sensitive and can be used to confirm the presence of nickel even at very low concentrations. chemedx.orgvedantu.com The reaction is highly specific, forming a stable square planar complex. chemedx.org
Palladium (Pd²⁺): DMG is also a specific precipitant for palladium. vedantu.combyjus.com In dilute hydrochloric acid solutions, DMG reacts with Pd²⁺ to form a distinct, canary-yellow precipitate of palladium dimethylthis compound. chemicalbook.comgoldrefiningforum.com This allows for the separation and quantification of palladium from other platinum group metals. nist.gov
Platinum (Pt²⁺): While less common than for nickel and palladium, this compound reagents can be used in the analysis of platinum. chemicalbook.comnist.gov The separation of platinum often involves first removing palladium with dimethylthis compound. nist.gov
Copper (Cu²⁺): Certain this compound derivatives are effective for the spectrophotometric determination of copper. For example, chloro(phenyl) this compound forms a complex with copper that allows for its quantification in samples like natural waters. researchgate.net Studies of the copper-dimethylthis compound complex in various solvents show significant spectral shifts, which helps in assigning metal-to-ligand charge transfer bands and understanding its coordination chemistry. nih.gov
Table 2: Detection of Metal Ions using Dimethylthis compound (DMG)
| Metal Ion | Reaction Conditions | Observable Result | Analytical Application |
| Nickel (Ni²⁺) | Ammoniacal solution (pH 5-9) | Bright red precipitate chemedx.orgbu.edu | Gravimetric and photometric analysis chemicalbook.combu.edu |
| Palladium (Pd²⁺) | Dilute hydrochloric acid | Canary yellow precipitate chemicalbook.comgoldrefiningforum.com | Gravimetric and spectrophotometric analysis nasa.gov |
| Copper (Cu²⁺) | pH 4.0 (with chloro(phenyl) this compound) | Formation of a quantifiable complex researchgate.net | Spectrophotometric determination researchgate.net |
| Platinum (Pt²⁺) | Various | Used in separation schemes chemicalbook.comnist.gov | Qualitative and quantitative analysis chemicalbook.com |
Utilization as Precipitating and Photometric Reagents in Advanced Chemical Analysis
The distinct reactions of glyoximes with metal ions make them excellent precipitating and photometric reagents in advanced chemical analysis. collegedunia.com
As a precipitating reagent , dimethylthis compound is primarily used for the gravimetric analysis of nickel. In this method, an alcoholic solution of DMG is added to a solution containing nickel ions, followed by the addition of ammonia to adjust the pH. bu.edu The resulting bulky red precipitate of nickel dimethylthis compound is quantitatively formed, filtered, dried, and weighed. youtube.com From the mass of the stable, well-defined precipitate, the original amount of nickel in the sample can be calculated with high accuracy. A similar gravimetric approach can be used for palladium, which precipitates as a yellow solid. vedantu.com
As a photometric (spectrophotometric) reagent , this compound complexes are utilized for quantifying metal ions based on their light-absorbing properties. slideshare.net The intensely colored complexes formed with metals are ideal for this purpose.
The red nickel-DMG complex can be extracted into a solvent like chloroform and its concentration determined by measuring its absorbance at a specific wavelength. researchgate.net
The yellow palladium-DMG complex also allows for spectrophotometric determination. slideshare.netnasa.gov These methods are valued for their selectivity and sensitivity, enabling the measurement of trace amounts of metals. chemiis.comucp.pt
Methodologies for Metal Extraction and Purification in Chemical Processes
Glyoximes and other oxime-based compounds are employed in hydrometallurgical processes for the selective extraction and purification of metals. ias.ac.in This application is crucial for separating valuable metals from leach solutions and in recycling processes, such as recovering nickel from spent batteries. vedantu.comgoogle.com
The primary technique used is solvent extraction (liquid-liquid extraction) . In this process, an aqueous solution containing a mixture of metal ions is brought into contact with an organic solvent containing an oxime extractant. researchgate.net The oxime selectively forms a neutral chelate complex with the target metal ion (e.g., nickel or copper). researchgate.net This metal-oxime complex is soluble in the organic phase and thus transfers from the aqueous solution to the organic solvent, leaving other metal impurities behind. researchgate.net The pH of the aqueous phase is a critical parameter that influences the efficiency of the extraction. researchgate.netias.ac.in
Commercial oxime extractants, such as those in the LIX® range, are widely used for the large-scale purification of copper and nickel. basf.com Research has also explored various this compound derivatives for their ability to extract a range of transition metals, including Co²⁺, Ni²⁺, Cu²⁺, and Hg²⁺. researchgate.net The effectiveness of these extractions is quantified by determining equilibrium constants (Kex), which indicate the affinity of the ligand for a specific metal. researchgate.net This technology provides an efficient pathway for metal recovery and purification in both primary mining operations and urban mining (recycling). basf.com
This compound as Bioinorganic Model Systems
Investigation of Enzyme Mechanisms Involving Metal Cofactors through this compound Analogs
This compound-metal complexes serve as valuable bioinorganic model systems for studying the structure and function of metalloenzymes. wikipedia.org Many enzymes rely on a metal ion cofactor held within their active site to perform catalytic functions. The environment around this metal ion—including its geometry, electronic structure, and coordination—is critical to its enzymatic activity.
This compound derivatives, acting as ligands, can form stable coordination complexes with metals like nickel, copper, and cobalt that mimic the core structure of these enzyme active sites. wikipedia.org For example, the square planar geometry of the nickel-dimethylthis compound complex provides a well-defined and structurally rigid model that can be compared to the metal centers in certain enzymes. chemedx.org
By synthesizing and studying these simpler this compound analog systems, researchers can gain insights into several aspects of enzyme mechanisms:
Spectroscopic Properties: The model complexes can be analyzed using various spectroscopic techniques to understand the electronic properties of the metal center, which are often difficult to study directly in the complex protein environment.
Reaction Mechanisms: Scientists can investigate how the model complexes interact with small molecules or substrates, providing clues about the catalytic steps that occur within the actual enzyme.
Structural-Functional Relationships: By systematically modifying the structure of the this compound ligand, researchers can probe how changes in the coordination environment affect the reactivity of the metal center, helping to elucidate why enzymes have their specific structures.
These this compound-based models offer a simplified platform to test hypotheses about enzyme function, catalysis, and the role of the metal cofactor, contributing to a deeper understanding of fundamental biological processes. wikipedia.org
Modeling Electron Transfer Pathways in Biological Systems using this compound Complexes
This compound complexes, particularly cobalt-containing compounds known as cobaloximes, are instrumental in modeling electron transfer pathways fundamental to many biological processes. The versatility of the cobalt center, which can exist in multiple oxidation states (e.g., Co(I), Co(II), Co(III)), allows these complexes to mimic the electron-shuttling functions of metalloenzymes. Researchers utilize these synthetic models to understand the intricate mechanisms of biological redox reactions, such as those involved in cellular respiration and photosynthesis nih.gov.
The study of multimetallic this compound-based complexes is a key area of this research, as these compounds can activate substrates through the synergistic reactivity of different metal atoms, making them effective redox catalysts in systems that model biological functions imist.ma. The electronic properties of these complexes are extensively studied using techniques like cyclic voltammetry, which elucidates their redox states and electron transfer capabilities imist.maimist.ma.
Cobaloximes have emerged as highly effective functional models for hydrogenases, enzymes that catalyze the reversible oxidation of molecular hydrogen. This catalytic activity is fundamentally an electron transfer process nih.govacs.org. The catalytic cycle for hydrogen evolution by cobaloximes involves the protonation of a reduced Co(I) species to form a Co(III)-hydride intermediate. This intermediate, after further reduction, releases dihydrogen nih.gov. By studying these steps in a controlled, synthetic environment, scientists gain crucial insights into the proton-coupled electron transfer mechanisms that are operative in their natural enzymatic counterparts nih.gov. Furthermore, theoretical and computational methods, such as Density Functional Theory (DFT), are employed to analyze the mechanistic pathways and electronic structures involved in these electron transfer reactions, confirming the vital role of the different cobalt oxidation states nih.govresearchgate.net.
Studies on Molecular Interactions with Biomolecules (e.g., Lysozyme)
The interaction of this compound and its derivatives with biomolecules is a significant area of research, providing insights into their potential as enzyme inhibitors and therapeutic agents. Studies involving lysozyme, an antibacterial enzyme, have demonstrated that this compound compounds can bind to and modulate its activity. Lysozyme functions by catalyzing the hydrolysis of polysaccharides in the cell walls of certain bacteria imist.ma. Research has shown that both this compound (GO) and its derivative, dichlorothis compound (B20624) (DCGO), can interact with and inhibit lysozyme, with the inhibitory effect being reversible imist.ma.
Kinetic Analysis of Inhibitory Effects on Enzyme Activity
Kinetic studies are crucial for characterizing the nature and potency of enzyme inhibitors. In the case of lysozyme, the inhibitory effects of this compound (GO) and dichlorothis compound (DCGO) have been quantitatively assessed. The research indicates that the enzyme's activity decreases as the concentration of GO and DCGO increases imist.ma.
These compounds act as uncompetitive inhibitors, meaning they bind to the enzyme-substrate [ES] complex rather than the free enzyme. The inhibition constants (Ki), which measure the inhibitor's binding affinity, were determined to be 99 µM for this compound and 52 µM for dichlorothis compound, indicating that DCGO is a more potent inhibitor of lysozyme. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by half, were also evaluated to compare the relative inhibitory effects of the two compounds imist.ma.
| Compound | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| This compound (GO) | Uncompetitive | 99 µM |
| Dichlorothis compound (DCGO) | Uncompetitive | 52 µM |
Analysis of Structural Perturbations in Biomolecules Induced by this compound Compounds
To understand the mechanism of inhibition, it is essential to analyze any structural changes in the biomolecule induced by the inhibitor. Techniques such as circular dichroism (CD) and fluorescence spectroscopy are used to probe these perturbations. Studies on lysozyme in the presence of this compound and dichlorothis compound have utilized these methods to examine changes in the enzyme's secondary and tertiary structure imist.ma.
| Condition | Alpha-Helix (%) | Beta-Sheet (%) | Conclusion |
|---|---|---|---|
| Lysozyme alone | ~35% | ~12% | No considerable change in secondary structure observed. |
| Lysozyme + this compound | ~34% | ~12% | |
| Lysozyme + Dichlorothis compound | ~34% | ~13% |
Research into this compound as Analogues for Vitamin B12
One of the most extensively researched applications of this compound complexes is their use as structural and functional analogues for Vitamin B12 (cobalamin). Vitamin B12 is a complex organometallic cofactor essential for various metabolic processes in humans. The core of Vitamin B12 features a cobalt ion coordinated to a corrin ring. Cobalt complexes of dimethylthis compound, known as cobaloximes, serve as excellent and accessible models for Vitamin B12 because their equatorial ligand structure closely mimics the corrin ring of the natural vitamin nih.gov.
These cobaloximes have been developed as mimics for Vitamin B12 to study the cleavage of the unique cobalt-carbon bond, a key step in the enzymatic reactions dependent on this cofactor. Electrochemical studies on cobaloximes, such as cyclic voltammetry, are particularly valuable. They reveal that some of these complexes undergo reversible oxidation-reduction cycles, a property that is crucial for the catalytic function of Vitamin B12 nih.gov. The redox potentials of these synthetic analogues can be compared to those of the natural coenzyme, providing insights into how the electronic properties of the cobalt center are tuned for its biological role nih.gov.
Research has focused on synthesizing various cobaloximes of the type [CoX(Hdmg)2B], where 'X' is an anionic ligand and 'B' is a neutral base. The infrared spectra of these complexes confirm that coordination occurs through the nitrogen atoms of the oxime groups. Their magnetic and electronic properties indicate they are low-spin d6 octahedral complexes, similar to the Co(III) state in Vitamin B12. The viability of these compounds as models is strengthened when their electrochemical behavior, specifically the Co(III)/Co(II) redox couple, closely mimics that of the natural vitamin nih.gov.
Advanced Spectroscopic and Analytical Characterization of Glyoxime Systems
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy provides critical insights into the bonding and structural arrangement of glyoxime (B48743) and its metal complexes. By analyzing the vibrational modes of the molecule, it is possible to identify key functional groups and observe changes upon coordination to a metal center.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Coordination Analysis
FTIR spectroscopy is a fundamental technique for probing the coordination of this compound to metal ions. The formation of a metal complex induces significant shifts in the vibrational frequencies of the this compound ligand, particularly in the stretching frequencies of the C=N and N-O bonds.
Upon complexation, the C=N stretching vibration in this compound derivatives often shifts. For instance, in a nickel-dimethylthis compound (a common derivative) complex, this band was observed to shift from 1450 cm⁻¹ to 1573 cm⁻¹. rsc.org This blue shift is attributed to the electron-drawing effect of the metal ion upon coordination. rsc.org
Furthermore, the N-O stretching vibrations are sensitive to the coordination environment. In free dimethylthis compound (B607122), symmetric and antisymmetric N-O stretching vibrations appear around 983 cm⁻¹ and 908 cm⁻¹, respectively. In the nickel complex, these bands shift to approximately 1240 cm⁻¹ and 1102 cm⁻¹. rsc.org The formation of the coordinate bond is also unequivocally confirmed by the appearance of new absorption bands in the far-infrared region, which are assigned to metal-nitrogen (M-N) vibrations. For example, a strong absorption peak corresponding to the Ni-N bond in the Ni-DMG complex has been identified at around 523 cm⁻¹. rsc.org
Theoretical calculations on dimethylthis compound complexes with metals like Ni(II), Pd(II), and Pt(II) have shown that O-H bending vibrations are also affected. A characteristic band for this vibration was calculated at 1810 cm⁻¹ for the nickel complex, while being extremely weak for the palladium and platinum complexes. semanticscholar.org
| Vibrational Mode | Free Ligand (Dimethylthis compound) Frequency (cm⁻¹) | Metal Complex (Ni-DMG) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=N) | ~1450 | ~1573 | C=N stretching |
| ν(N-O) symmetric | ~983 | ~1102 | N-O symmetric stretching |
| ν(N-O) antisymmetric | ~908 | ~1240 | N-O antisymmetric stretching |
| ν(M-N) | - | ~523 | Metal-Nitrogen stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides distinct signals for the different types of protons present in the molecule. In a study using DMSO-d₆ as the solvent, two distinct singlet peaks were observed for this compound. erbakan.edu.tr
A peak observed at a higher chemical shift, around 11.5 ppm, is attributed to the hydroxyl (-OH) protons of the oxime groups. erbakan.edu.tr The downfield shift is characteristic of protons involved in hydrogen bonding. The second singlet, appearing at approximately 7.7 ppm, is assigned to the protons attached to the carbon atoms (C-H). erbakan.edu.tr The simplicity of the spectrum reflects the symmetrical nature of the this compound molecule.
| Proton Type | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity |
|---|---|---|
| -OH (Oxime) | ~11.5 | Singlet |
| -CH | ~7.7 | Singlet |
¹³C NMR for Carbon Skeleton and Chemical Shift Analysis
The ¹³C NMR spectrum of this compound offers insight into the carbon framework of the molecule. Due to the molecular symmetry of this compound, the two carbon atoms of the C=N bonds are chemically equivalent, resulting in a single peak in the spectrum. erbakan.edu.tr
Experimental determination of the ¹³C chemical shift for this compound in DMSO-d₆ solution shows this peak at 146.07 ppm. erbakan.edu.tr This chemical shift value is characteristic of carbon atoms involved in a carbon-nitrogen double bond (imine or oxime functionality). Theoretical calculations of the chemical shift values have shown good agreement with the experimental data. erbakan.edu.tr
| Carbon Type | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |
|---|---|
| C=N (Oxime) | 146.07 |
Electronic Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of this compound and its complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths of these absorptions provide information about the electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation
The UV-Vis spectrum of this compound and its metal complexes is characterized by several absorption bands corresponding to different types of electronic transitions. For this compound-based ligands and their complexes, these transitions can be categorized as ligand-centered (LC), metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions (for metal complexes). researchgate.net
In a heterotrimetallic macrocyclic complex involving dimethylthis compound, ligand-centered transitions were observed, with an n→σ* transition at 218 nm and a π→π* transition at 272 nm. imist.ma
Upon complexation with transition metals, new absorption bands often appear. For example, the well-known red complex of nickel with dimethylthis compound exhibits an absorption maximum at approximately 445 nm. DFT studies on various 3d metal(II) chloride complexes of this compound have attributed the electronic absorption bands to MLCT, LMCT, and d-d electronic transitions. researchgate.net
Studies on square planar complexes of Ni(II), Pd(II), and Pt(II) with dimethylthis compound revealed absorptions in the range of 180 to 350 nm. semanticscholar.org These were assigned primarily to ligand-centered π-π* transitions, with some contribution from metal(d) to ligand(π*) charge transfer (MLCT). semanticscholar.org For instance, the long-wavelength absorption maxima for these complexes were found at 310 nm (Ni), 312 nm (Pd), and 350 nm (Pt). semanticscholar.org
| Compound/Complex Type | Wavelength (λmax) in nm | Assignment |
|---|---|---|
| Dimethylthis compound-based complex | 218 | n→σ* (Ligand Centered) |
| Dimethylthis compound-based complex | 272 | π→π* (Ligand Centered) |
| Ni(II)-Dimethylthis compound | ~445 | Charge Transfer/d-d |
| Ni(II)-Dimethylthis compound (calculated) | 310 | π-π* (LC) with MLCT contribution |
| Pd(II)-Dimethylthis compound (calculated) | 312 | π-π* (LC) with MLCT contribution |
| Pt(II)-Dimethylthis compound (calculated) | 350 | π-π* (LC) with MLCT contribution |
Circular Dichroism (CD) Spectroscopy for Chiral Systems and Secondary Structure Probing
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. While this compound itself is not chiral, its derivatives or complexes with other chiral molecules can be studied using this method. The application of CD spectroscopy to this compound systems would be particularly relevant if chiral ligands are incorporated into metal-glyoxime complexes, creating chiral coordination compounds.
In such cases, CD spectroscopy could provide valuable information about the absolute configuration and conformational features of the chiral this compound system. The resulting CD spectrum, a plot of the difference in absorption of left and right circularly polarized light versus wavelength, would be characteristic of the specific stereoisomer present. This technique is highly sensitive to the three-dimensional arrangement of atoms in a molecule, making it an invaluable tool for stereochemical analysis.
Furthermore, in the context of larger systems where this compound might be a component of a biomolecule or a supramolecular assembly, CD spectroscopy can be used to probe secondary structures. For instance, if a this compound-containing peptide or protein were synthesized, CD spectroscopy in the far-UV region (typically 190-250 nm) could be used to estimate the secondary structure content, such as the percentage of α-helix, β-sheet, and random coil. This is because the different secondary structures of proteins have distinct and characteristic CD spectra. While direct CD spectroscopic data for this compound is not extensively available in the literature, the principles of the technique suggest its potential utility in the study of chiral this compound derivatives and their role in inducing or modifying the secondary structure of larger molecules.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound and its derivatives, various ionization methods can be employed to generate gas-phase ions for mass analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including this compound and its metal complexes. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of modern mass spectrometers allow for the accurate determination of the molecular weight of this compound, which is crucial for its identification and purity assessment. In the case of metal-glyoxime complexes, ESI-MS can be used to characterize the intact complex, providing information about its stoichiometry and the oxidation state of the metal center. Fragmentation of the parent ion can be induced to study the connectivity and stability of the complex.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is particularly useful for the analysis of non-volatile and large molecules, though it can also be applied to smaller molecules like this compound. dergipark.org.tr In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. dergipark.org.tryoutube.com A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. dergipark.org.tryoutube.com
For this compound analysis, a suitable matrix would be chosen to efficiently absorb the laser energy and promote the ionization of the this compound molecules, typically as protonated species [M+H]⁺. MALDI-MS is known for its high sensitivity and tolerance to complex mixtures, making it a valuable tool for the rapid screening and characterization of this compound and its derivatives.
General Mass Spectral Data for Molecular Confirmation and Purity Assessment
Mass spectrometry provides definitive evidence for the molecular weight of this compound, which has a monoisotopic mass of 88.0273 g/mol . The accurate mass measurement obtained from high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule. The isotopic distribution pattern observed in the mass spectrum further aids in confirming the identity of the compound.
Below is a table summarizing the key mass spectral data for the closely related and more commonly studied dimethylthis compound, which serves as a representative example.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | wikipedia.org |
| Molecular Weight | 116.12 g/mol | nih.gov |
| Monoisotopic Mass | 116.0586 g/mol | nih.gov |
| Major Fragment Ion (m/z) | 99 | nih.gov |
| Major Fragment Ion (m/z) | 58 | nih.gov |
| Major Fragment Ion (m/z) | 42 | nih.gov |
This data is for Dimethylthis compound as a representative compound.
Electrochemical Characterization Methods
Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electron transfer processes.
Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species. sathyabama.ac.in It involves scanning the potential of an electrode linearly with time in a solution containing the analyte and measuring the resulting current. sathyabama.ac.in For this compound and its metal complexes, CV can provide valuable information about their oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions.
In a typical CV experiment involving a metal-glyoxime complex, the potential is swept to more negative values to initiate reduction of the metal center or the ligand. The potential is then swept back to the initial value, and the corresponding oxidation process is observed. The resulting plot of current versus potential is known as a cyclic voltammogram.
Research on dimethylthis compound-based heterotrimetallic macrocyclic complexes has demonstrated the utility of cyclic voltammetry in elucidating their electronic properties. imist.maimist.ma In one study, the cyclic voltammogram of a complex displayed four well-defined redox states. imist.maimist.ma Three of these were attributed to the metal centers, while one was assigned to a ligand-based redox process. imist.maimist.ma This indicates that both the metal ions and the this compound ligand can participate in electron transfer processes.
The electrochemical data for a series of new copper(II) and nickel(II) complexes with dimethylthis compound and amino acids have also been investigated. The cyclic voltammograms of these complexes in DMSO solution provided insights into their redox properties, showing irreversible oxidation processes corresponding to M(0) to M(I) and M(I) to M(II). dergipark.org.tr
Below is a data table summarizing representative electrochemical data for a Copper(II)-dimethylthis compound-alanine complex.
| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | Process |
| [Cu(H₂dmg)(Ala)I₂] | 50 | -0.98 | 0.01 | Cu(II) → Cu(0) / Cu(0) → Cu(I) |
| 0.23 | Cu(I) → Cu(II) |
Data is for a representative Copper(II)-dimethylthis compound-alanine complex in DMSO solution. Epc represents the cathodic peak potential and Epa represents the anodic peak potential. dergipark.org.tr
This type of data is crucial for understanding the electronic structure of this compound complexes and their potential applications in areas such as catalysis and molecular electronics.
Spectro-electrochemistry for Coupled Electronic and Redox Analysis
Spectro-electrochemistry combines electrochemical and spectroscopic techniques to provide detailed insights into the electronic structure and redox properties of this compound complexes. Cyclic voltammetry is a key electrochemical method used to study the electronic properties of these systems. imist.ma For instance, in a dimethylthis compound-based heterotrimetallic macrocyclic complex, cyclic voltammetry revealed four distinct redox states. imist.maimist.ma Three of these were assigned to the different metal centers within the complex, while one was identified as a ligand-based redox state, demonstrating the participation of the this compound bridge in the electron transfer process. imist.maimist.ma
The ability of the dimethylthis compound bridge to facilitate efficient electron delocalization between redox-active metal centers is a crucial aspect of these multimetallic complexes. imist.ma However, the presence of multiple electronically coupled metals and the involvement of the bridging ligand can complicate the analysis of redox processes. imist.ma The investigation of such systems is valuable as new exchange pathways can arise from bringing different sets of magnetic orbitals into close proximity. imist.ma In some cases, the energy gap determined from the difference in reduction-oxidation potentials suggests that these complexes may have semiconductor properties. imist.ma Spectroscopic analysis, often conducted alongside electrochemistry, helps to confirm the stability of the complex's coordination sphere and geometry in solution during these redox events. imist.ma
Magnetic Characterization Techniques
Magnetic susceptibility measurements are a fundamental tool for determining the magnetic properties of this compound complexes, which arise primarily from the unpaired electrons in the d-orbitals of the transition metals. libretexts.org These measurements allow for the characterization of the number of unpaired electrons, the determination of high-spin versus low-spin states, and an understanding of the interactions between metal centers. libretexts.orglibretexts.org Compounds with unpaired electrons are paramagnetic and are drawn into a magnetic field, while those with no unpaired electrons are diamagnetic and are repelled by it. libretexts.org The magnitude of this interaction is quantified by the molar magnetic susceptibility (χₘ). libretexts.org
In multimetallic this compound complexes, magnetic characterization can reveal significant intermetallic interactions. nih.gov For example, studies on a dimethylthis compound-based heterotrimetallic macrocyclic complex showed strong antiferromagnetic interactions between the metal ions, which can be explained by spin-orbit coupling. imist.ma Such magnetic anisotropy, resulting from the different magnitudes and natures of these interactions, suggests potential applications for these complexes as single-molecule magnets. imist.ma In other systems, Co(II) doped into a diamagnetic nickel(II) bis(dimethylglyoximato) framework, comprehensive magnetic measurements helped to identify and characterize different Co(II) species, including heterometallic and homometallic dimers, clarifying misconceptions about their magnetic behavior. researchgate.net The study of these magnetic interactions is crucial not only for understanding fundamental enzymatic mechanisms where similar structures are found but also for designing novel bioinspired catalysts. nih.gov
Thermal Analysis Techniques for Stability and Decomposition
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition. netzsch.comlibretexts.org A TGA curve plots the percentage of remaining mass against temperature, where each step or drop in mass corresponds to the loss of a specific component, such as water or gaseous decomposition products. libretexts.orglibretexts.org This method is widely used to characterize the thermal breakdown of this compound complexes. journalajocs.com
For example, the thermal decomposition of nickel dimethylthis compound in air has been studied using TGA. researchgate.net A TGA curve for a similar complex, Y-zeolite-encapsulated nickel dimethylthis compound, showed distinct stages of mass loss corresponding to dehydration, vaporization of the anhydrous ligand, and finally, decomposition of the complex itself at around 350°C. researchgate.net The decomposition patterns revealed by TGA not only confirm the successful formation of metal complexes but also provide valuable insights into their structural characteristics and relative thermal stabilities. journalajocs.com The data can also be used to determine kinetic parameters of the decomposition reactions, such as the order of reaction and activation energy. journalajocs.comumw.edu.pl
Table 1: TGA Decomposition Stages of Calcium Oxalate Monohydrate (Illustrative Example) This table illustrates typical data obtained from a TGA curve, showing sequential mass loss corresponding to the evolution of different gaseous products.
| Temperature Range (°C) | Mass Loss (%) | Evolved Product | Remaining Compound |
|---|---|---|---|
| ~100 - 250 | 12.3% | H₂O (Water) | CaC₂O₄ |
| ~400 - 500 | 19.2% | CO (Carbon Monoxide) | CaCO₃ |
| ~600 - 800 | 30.1% | CO₂ (Carbon Dioxide) | CaO |
Differential Thermal Analysis (DTA) is a thermoanalytical technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. cam.ac.ukmat-cs.com This method detects physical and chemical changes in the sample that are accompanied by an exchange of heat (enthalpy). cam.ac.uk The output, a DTA curve, shows peaks corresponding to these energetic events. Endothermic events, such as melting, dehydration, or a change in crystal form, result in negative peaks, while exothermic events, like oxidation, produce positive peaks. vbcop.orgslideshare.net
DTA is often used in conjunction with TGA to provide a more complete picture of the thermal behavior of this compound complexes. journalajocs.com For example, the DTA curve for nickel dimethylthis compound shows events that correspond to the decomposition stages observed in TGA. researchgate.net Sharp endothermic peaks are indicative of phase transitions like melting, whereas broad endotherms typically signify dehydration reactions. vbcop.orgslideshare.net By analyzing the shape, size, and temperature of these peaks, researchers can identify phase transitions, determine the heat of reaction, and assess the purity of the this compound compound. cam.ac.ukslideshare.net
Potentiometric Methods for Solution Equilibria Studies
Studies on various this compound derivatives, such as 1,2-bis(4-methylpiperazine)this compound (BMPGH₂) and 1,2-bis(4-benzylpiperidine)this compound (BPG), have successfully used potentiometry to determine their protonation constants. chem-soc.siacs.org For example, four pKa values were calculated for the protonated form of BMPGH₂. chem-soc.si In the presence of divalent metal ions like Ni²⁺, Cu²⁺, Co²⁺, and Zn²⁺, a variety of complex species are formed depending on the pH of the solution. chem-soc.siresearchgate.net Potentiometric studies have shown that while Co, Zn, and Cu complexes with certain glyoximes tend to form at pH values above 5, Ni complexes can form at a much lower pH, starting around 2. chem-soc.si The determination of these stability constants is fundamental to understanding the behavior and interactions of this compound complexes in aqueous solutions. jmaterenvironsci.com
Table 2: Dissociation Constants (pKa) of Selected this compound Derivatives at 25 °C This table presents experimentally determined pKa values for different protonated forms of two this compound ligands, as calculated from potentiometric titration data.
| Ligand | Protonated Species | pKa Value | Reference |
|---|---|---|---|
| 1,2-bis(4-methylpiperazine)this compound (BMPGH₂) | LH₄ | 2.91 ± 0.03 | chem-soc.si |
| LH₃ | 6.79 ± 0.01 | chem-soc.si | |
| LH₂ | 7.97 ± 0.01 | chem-soc.si | |
| LH | 10.00 ± 0.01 | chem-soc.si | |
| 1,2-bis(4-benzylpiperidine)this compound (BPG) | - | 2.830 | acs.org |
| - | 6.066 | acs.org | |
| - | 6.966 | acs.org | |
| - | 9.510 | acs.org |
Elemental Compositional Analysis
The elemental composition of this compound, corresponding to the molecular formula C₂H₄N₂O₂, provides a fundamental understanding of its stoichiometry. This composition is typically verified through techniques such as CHN (Carbon, Hydrogen, Nitrogen) analysis, which determines the mass percentages of these elements in a sample. The theoretical elemental composition of this compound is derived from its molecular weight and the atomic weights of its constituent atoms.
The molecular formula C₂H₄N₂O₂ indicates that each molecule of this compound contains two carbon atoms, four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. guidechem.comnih.gov Based on the atomic masses of these elements, the calculated elemental percentages are crucial for confirming the purity of synthesized this compound. While experimental data from CHN analysis provides practical verification, the theoretical values serve as a primary reference.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 2 | 24.022 | 27.29 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 4.58 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 31.82 |
| Oxygen | O | 15.999 | 2 | 31.998 | 36.31 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline compounds like this compound. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the arrangement of atoms and molecules within the crystal lattice can be obtained.
Studies on this compound crystals have revealed that it crystallizes in the monoclinic system, specifically belonging to the P2₁/c space group. iucr.org The analysis of the crystal structure shows that the this compound molecule is planar and adopts an anti-s-trans configuration. iucr.org In this conformation, the two oxime groups are oriented in opposite directions, which minimizes steric hindrance. evitachem.com The molecules in the crystal are linked by a network of O-H···N hydrogen bonds, with a reported length of 2.811 Å, forming sheets. iucr.org These sheets are then held together by van der Waals forces. iucr.org
The key geometric parameters determined from X-ray diffraction studies include bond lengths such as C–C, C=N, and N–O, which have been reported to be in the ranges of 1.54–1.56 Å, ~1.28 Å, and 1.38–1.42 Å, respectively. evitachem.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.868 ± 0.011 |
| b (Å) | 4.414 ± 0.015 |
| c (Å) | 10.949 ± 0.035 |
| β (°) | 91° 10' |
| Z (molecules/unit cell) | 2 |
Emerging Research Frontiers and Future Directions for Glyoxime Chemistry
Development of Novel Glyoxime-Based Catalysts for Sustainable Energy Conversion
The development of efficient and sustainable energy conversion technologies is a major global challenge. This compound (B48743) and its complexes are being investigated as potential catalysts in various energy-related processes. The rich coordination chemistry of transition metals with this compound ligands makes them interesting candidates for catalytic applications. dur.ac.uk Research is exploring this compound-based catalysts for reactions such as the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and CO₂ conversion.
Cobaloximes, which are cobalt complexes containing this compound ligands, have shown promise as earth-abundant catalysts for the light-driven hydrogen evolution reaction. researchgate.net Studies have explored cobalt(III)-based catalysts, including cobaloximes and their double complex salts, for CO₂ fixation under solvent-free conditions, demonstrating improved catalytic performance and selectivity in producing cyclic carbonates. researchgate.net
The incorporation of synthetic catalysts, such as cobaloxime derivatives, into protein scaffolds like myoglobin (B1173299) has been explored to create water-compatible systems for H₂ evolution, although current turnover numbers are relatively low. acs.org This approach aims to mimic the efficient electron transfer pathways found in natural enzymes. acs.org
Furthermore, functionalized materials incorporating dimethyl this compound (DMG) have been synthesized and evaluated as heterogeneous catalysts. For instance, DMG-functionalized inorganic sorbents like aluminum oxide, silica (B1680970) gel, and titanium dioxide have been used to create palladium-ion-sorbed materials for catalytic applications such as the Heck reaction. researchgate.net
The field of nanostructured catalysts for sustainable energy conversion is also seeing advancements, with this compound-related structures potentially playing a role in designing catalysts with high surface area and enhanced activity. e3s-conferences.org
Advanced this compound Derivatives in Functional Materials Engineering and Device Fabrication
This compound derivatives are being explored for their potential in creating advanced functional materials with tailored properties for various applications, including device fabrication. The ability of vic-dioximes to form stable complexes with a wide range of metal ions makes them valuable building blocks for designing materials with specific electronic, optical, and magnetic properties.
Research in materials science and engineering focuses on developing materials that exhibit interesting behavior under applied fields, such as dielectrics, piezoelectrics, and ferroelectrics. mines.edu While not explicitly limited to glyoximes in the search results, the principles of functional materials engineering, which involve the clever processing and integration of materials into devices, are relevant to the potential use of this compound derivatives in this area. mines.eduntnu.edu
The fabrication of functional materials and devices often involves engineering structures down to the nanometer level. researchgate.net this compound derivatives, particularly in the form of metal complexes, could be incorporated into nanostructured materials or used in the assembly of colloidal inorganic nanocrystals, which serve as building blocks for novel materials. researchgate.net
One specific example related to device fabrication involves the use of dimethylthis compound (B607122) (DMG) as an electrode modifier in paper-based electrochemical sensors for the detection of nickel cations. researchgate.net A carbon black (CB)-DMG ink was designed for this purpose, demonstrating a low-cost, rapid, and portable detection approach. researchgate.net The incorporation of CB nanoparticles with the non-conductive DMG film enhanced device sensitivity by increasing the active surface area and improving electron transfer kinetics. researchgate.net
Integration of Green Chemistry Principles in the Synthesis of this compound Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and improve sustainability. nih.govsolubilityofthings.com This involves designing synthetic methods that prevent waste, maximize atom economy, use less hazardous chemicals and solvents, and minimize energy requirements. yale.edusigmaaldrich.com
Applying green chemistry principles to the synthesis of this compound compounds and their derivatives is an important area of research. This includes exploring alternative, environmentally friendly reaction media, striving to increase reaction rates, and lowering reaction temperatures. sigmaaldrich.com The goal is to develop more sustainable routes for producing both known and new this compound-based materials. nih.gov
Key principles of green chemistry relevant to this compound synthesis include the prevention of waste, maximizing atom economy, using safer solvents and auxiliaries (ideally making their use unnecessary), designing for energy efficiency, and using renewable feedstocks where possible. solubilityofthings.comyale.eduksu.edu.sa Catalysis, a core principle of green chemistry, is also highly relevant, given the use of this compound derivatives as ligands in catalytic systems. yale.edu
While the provided search results discuss green chemistry principles generally, their specific application to the synthesis of this compound compounds would involve developing processes that align with these principles, such as exploring solvent-free reactions, using catalysts to improve efficiency and reduce waste, and utilizing renewable starting materials if feasible.
Deeper Theoretical Insights through Advanced Computational Methodologies
Advanced computational methodologies play a crucial role in understanding the properties, reactivity, and mechanisms involving this compound compounds and their metal complexes at a fundamental level. Theoretical studies provide deeper insights that complement experimental research, guiding the design of new compounds and catalytic systems. dergipark.org.trmdpi.com
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, bonding, and properties of molecules and materials, including glyoximes and their complexes. dergipark.org.tracs.orgnih.gov DFT calculations can be used to optimize geometric configurations, determine reaction pathways, and calculate spectroscopic properties such as electronic transitions, chemical shifts, and vibrational frequencies. dergipark.org.trresearchgate.net
Computational studies have been employed to investigate the formation mechanisms of compounds derived from this compound, such as the theoretical investigation of the reaction pathway of 3,4-dinitrofuroxan formed from this compound under specific experimental conditions. researchgate.net These studies involve optimizing geometries of minima and transition states and performing energy corrections using high-level computational methods. researchgate.net
Theoretical calculations can also provide insights into metal-ligand interactions and possible coordination modes of this compound ligands. dergipark.org.tr For metal complexes, DFT and time-dependent DFT (TDDFT) calculations can help reproduce experimental absorption spectra and understand the nature of electronic transitions, such as metal-to-ligand charge transfer. acs.org
Computational methodologies are also valuable in studying catalytic processes involving this compound-based catalysts, providing insights into potential energy landscapes and reaction mechanisms. mdpi.comnih.gov For example, computational studies have been used to analyze the proton reduction potential of molecular electrocatalysts, including those based on this compound complexes. nih.gov
Exploration of Novel Coordination Modes and Multimetallic Assemblies in this compound Chemistry
The ability of this compound ligands to coordinate to metal ions in various ways is a key aspect of their chemistry, leading to the formation of diverse coordination complexes. Ongoing research explores novel coordination modes and the formation of multimetallic assemblies involving this compound ligands to create materials with enhanced or unique properties.
Vic-dioxime ligands are known for their ability to coordinate through nitrogen and/or oxygen donor atoms, forming stable coordination compounds with transition metal ions. dergipark.org.tr The exploration of novel coordination modes goes beyond the typical square planar complexes often formed by vic-dioximes with certain metal ions.
The formation of multimetallic assemblies, where this compound ligands bridge or coordinate to multiple metal centers, is an area of increasing interest. These multimetallic complexes can exhibit synergistic effects between the metal centers, leading to enhanced catalytic activity or novel electronic and magnetic properties. While the search results discuss multimetallic nanocrystals and assemblies in a broader context of materials synthesis sci-hub.se, the principles of assembling multiple metal centers are applicable to this compound chemistry.
Research into metal-organic frameworks (MOFs) also highlights the potential for incorporating molecular catalysts, including potentially this compound-based complexes, into extended structures. diva-portal.org MOFs offer a platform for creating well-defined multimetallic assemblies with controlled structures and tunable properties. diva-portal.org
Exploring new coordination geometries and synthesizing multimetallic complexes with this compound ligands can lead to the discovery of novel functional materials for applications in catalysis, molecular recognition, and other areas. The design of ligands that promote specific coordination modes and facilitate the assembly of multiple metal ions is a key aspect of this research frontier.
Q & A
Q. What are the common synthetic methods for preparing glyoxime-based ligands, and how do reaction conditions influence their purity?
this compound ligands (e.g., dimethyl this compound, diphenyl this compound) are typically synthesized via condensation reactions between glyoxal and hydroxylamine derivatives. Reaction conditions such as pH, temperature, and solvent polarity critically affect yield and purity. For example, dimethyl this compound formation requires acidic conditions to protonate intermediates, while diphenyl this compound may necessitate anhydrous solvents to avoid hydrolysis. Post-synthesis purification via recrystallization or column chromatography is essential to remove unreacted hydroxylamine or glyoxal byproducts. Characterization via NMR and FT-IR confirms ligand integrity .
Q. How do this compound ligands coordinate with transition metals, and what spectroscopic techniques are used to confirm their structures?
this compound acts as a bidentate ligand, coordinating through its two oxime groups to form stable metal complexes (e.g., with Fe²⁺, Co²⁺). Spectroscopic methods include:
- UV-Vis Spectroscopy : Identifies d-d transitions in metal complexes (e.g., λmax shifts indicating ligand-field strength).
- X-ray Crystallography : Resolves bond lengths and coordination geometry (e.g., octahedral vs. square-planar).
- Mössbauer Spectroscopy : Particularly useful for iron-glyoxime complexes to analyze oxidation states and magnetic properties .
Advanced Research Questions
Q. What strategies mitigate toxicity in this compound-containing catalysts for biomedical applications, and how effective are iron-based systems compared to traditional cobalt?
Cobalt-glyoxime catalysts, though efficient in catalyzed-chain transfer polymerization (CCTP), pose toxicity risks. Iron-glyoxime systems (e.g., FeBr₂ with dimethyl this compound) offer a biocompatible alternative. Key findings include:
- Biocompatibility : Iron is naturally abundant and exhibits lower cytotoxicity than cobalt.
- Catalytic Efficiency : Iron-glyoxime catalysts achieve comparable monomer conversion rates (~85%) to cobalt systems but require higher ligand-to-metal ratios (2:1) to stabilize the active species.
- In Situ Preparation : Pre-mixing FeBr₂ and this compound ligands minimizes free metal ions, enhancing biocompatibility for medical polymers .
Q. How do substituents on this compound ligands (e.g., methyl vs. phenyl groups) affect catalytic performance in polymerization reactions?
Substituents modulate steric and electronic properties:
| Ligand | Steric Hindrance | Electron Withdrawing Effect | Polymerization Rate (kₚ, L/mol·s) |
|---|---|---|---|
| Dimethyl this compound | Low | Moderate | 0.45 |
| Diphenyl this compound | High | Strong | 0.28 |
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-metal complexes across studies?
Discrepancies often arise from variations in:
- Ligand-Metal Ratios : Excess ligand can deactivate the catalyst.
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize ionic intermediates, while non-polar solvents favor radical propagation.
- Oxygen Sensitivity : Iron-glyoxime systems are prone to oxidation; rigorous degassing is critical.
Methodological consistency (e.g., standardized O₂-free protocols) and replication studies (e.g., primary vs. replicated analysis frameworks) are recommended to validate findings .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What advanced analytical methods are used to assess the in vivo tolerance of this compound-based polymers?
- Histopathology : Evaluates tissue inflammation at implantation sites.
- Mass Spectrometry (LC-MS) : Detects leachable ligands or metal ions in biological fluids.
- In Vitro Cytotoxicity Assays : Measures cell viability (e.g., >90% for Fe-glyoxime vs. <70% for Co-glyoxime in fibroblast cultures). These methods ensure this compound polymers meet biocompatibility standards for medical devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
